7-Hydroxy Loxapine-d8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI Key |
CFHDISFPIIFJTI-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxy Loxapine-d8 for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Loxapine-d8 is the deuterated analog of 7-Hydroxy Loxapine, a principal active metabolite of the antipsychotic drug Loxapine. Its primary application in research and drug development is as an internal standard for quantitative bioanalytical assays. The incorporation of eight deuterium atoms into the molecule provides a distinct mass shift, enabling precise and accurate quantification of Loxapine and its metabolites in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, the metabolic pathway of its parent compound, its role in bioanalysis, and detailed experimental protocols for its use.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. The key physicochemical data are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1][2]oxazepin-7-ol |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ |
| Molecular Weight | 351.86 g/mol |
| CAS Number | Not available |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Store at -20°C for long-term stability. |
Loxapine Metabolism and the Formation of 7-Hydroxy Loxapine
Loxapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 7-Hydroxy Loxapine is a critical metabolic pathway. The hydroxylation of Loxapine to 7-Hydroxy Loxapine is primarily catalyzed by the CYP3A4 and CYP2D6 isoenzymes. This metabolite is pharmacologically active and contributes to the overall therapeutic effect and side-effect profile of Loxapine. The metabolic conversion is a key consideration in pharmacokinetic studies and therapeutic drug monitoring.
References
An In-depth Technical Guide to 7-Hydroxy Loxapine-d8
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 7-Hydroxy Loxapine-d8, tailored for researchers, scientists, and professionals in drug development. This document outlines its core characteristics, analytical applications, and the biochemical pathways of its parent compound, Loxapine.
Introduction
This compound is the deuterium-labeled analog of 7-Hydroxy Loxapine, a metabolite of the atypical antipsychotic drug, Loxapine.[1][2] Due to the kinetic isotope effect, deuterated compounds often exhibit altered metabolic rates, which can lead to an increased biological half-life.[3] The primary application of this compound is as an internal standard in analytical and pharmacokinetic studies.[1] Its use in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise quantification of Loxapine and its metabolites in biological samples by correcting for variability during sample processing and analysis.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. While specific experimental data for properties like melting point and solubility are not extensively published, general characteristics can be inferred from its structure and data from analogous compounds.
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][4][5]oxazepin-7-ol | [1] |
| Synonyms | 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][4][5]oxazepine-D8 | [1] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ | |
| Molecular Weight | 351.86 g/mol | |
| Appearance | Solid (typical) | [6] |
| Solubility | Expected to be soluble in organic solvents such as DMSO. | [7] |
| Storage Conditions | Recommended storage at 2-8°C in a refrigerator. | [8] |
| Stability | The non-deuterated form is stable in human plasma for up to 260 days at -20°C. | [9] |
Pharmacological Context: The Role of Loxapine
To understand the significance of this compound, it is essential to review the pharmacology of its parent compound, Loxapine. Loxapine is a tricyclic antipsychotic agent belonging to the dibenzoxazepine class.[4] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[4][5][10][11] This dual-receptor blockade is a hallmark of many atypical antipsychotics and is believed to contribute to the management of both positive and negative symptoms of schizophrenia.[4]
Loxapine also exhibits affinity for other receptors, including histamine H1, adrenergic alpha-1, and muscarinic M1 receptors, which can contribute to its side-effect profile, such as sedation and orthostatic hypotension.[4]
Loxapine Metabolism
Loxapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[12][13] Key metabolic pathways include:
-
Hydroxylation: CYP3A4 and CYP2D6 enzymes mediate the formation of 7-Hydroxy Loxapine, while CYP1A2 is primarily responsible for producing 8-Hydroxy Loxapine.[12][13]
-
N-demethylation: This process leads to the formation of Amoxapine, which itself is an active antidepressant.
-
N-oxidation: This pathway results in the creation of Loxapine N-oxide.[12]
While 7-Hydroxy Loxapine is a minor metabolite, it is pharmacologically significant as it binds to D2 receptors with high affinity.[12]
Signaling Pathways
The primary mechanism of action for Loxapine involves the modulation of dopaminergic and serotonergic signaling. The following diagrams illustrate these pathways.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 5. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo. Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Loxapine-d8
Abstract
This compound is the deuterium-labeled analog of 7-Hydroxy Loxapine, an active metabolite of the antipsychotic drug Loxapine. Its primary utility is as an internal standard for the precise quantification of Loxapine and its metabolites in biological samples during pharmacokinetic and therapeutic drug monitoring studies.[1] The incorporation of eight deuterium atoms on the piperazine ring provides a distinct mass shift, enabling highly accurate analysis via mass spectrometry without altering the compound's chemical properties.[1][2] This guide provides a comprehensive overview of a plausible synthetic pathway for this compound and details the state-of-the-art analytical techniques used for its characterization and quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][3][4]oxazepin-7-ol | [1] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ | [5] |
| Molecular Weight | 351.86 g/mol | [5] |
| Parent Drug | Loxapine | [1] |
| Primary Application | Internal standard for analytical and pharmacokinetic research | [1][6] |
Loxapine Metabolism and the Role of 7-Hydroxy Loxapine
Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] Key metabolic pathways include N-demethylation to form amoxapine and aromatic hydroxylation.[8][9] The hydroxylation of Loxapine to 7-Hydroxy Loxapine is specifically carried out by CYP3A4 and CYP2D6 enzymes.[9] Although considered a minor metabolite, 7-Hydroxy Loxapine is pharmacologically active, binding to D2 receptors with high affinity.[9] The deuteration of molecules can sometimes alter metabolic rates due to the kinetic isotope effect, potentially leading to an improved metabolic profile and increased half-life, which is a significant area of investigation in modern drug development.[10]
Synthesis of this compound
While a definitive, published protocol for the synthesis of this compound is not publicly available, a plausible multi-step synthetic route can be proposed based on established chemical principles for Loxapine synthesis and the incorporation of deuterium labels.[11][12] The strategy involves the synthesis of a key chlorinated dibenzoxazepine intermediate, followed by nucleophilic substitution with N-methylpiperazine-d8.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of the 7-Hydroxy Dibenzoxazepine Core.
-
Reaction: Condense 2-amino-4-chlorophenol with a suitable ortho-substituted nitrobenzene (e.g., 2-fluoronitrobenzene) under basic conditions to form a diaryl ether intermediate.
-
Reduction: Reduce the nitro group of the diaryl ether to an amine using a standard reducing agent such as iron powder in acidic ethanol.[11]
-
Cyclization: Induce intramolecular cyclization of the resulting amino compound to form the tricyclic 7-hydroxy-dibenz[b,f][3][4]oxazepine core. This step may require heating in a high-boiling point solvent.
-
-
Step 2: Activation of the 11-position.
-
The lactam at the 11-position of the dibenzoxazepine core is activated to create a good leaving group. This is commonly achieved by treating the intermediate with a reagent like phosphorus oxychloride (POCl₃) to form an 11-chloro derivative.
-
-
Step 3: Nucleophilic Substitution with N-methylpiperazine-d8.
-
Reaction: The activated 11-chloro intermediate is reacted with commercially available N-methylpiperazine-d8 in an appropriate solvent such as toluene or xylene at elevated temperatures.[11]
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then dissolved in an organic solvent and washed with water to remove any remaining salts.
-
-
Step 4: Purification.
-
The final product, this compound, is purified from the crude mixture using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound.
-
Characterization and Analytical Methodology
The primary technique for the characterization and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers exceptional sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological matrices.[13][14]
LC-MS/MS Experimental Protocol
The following protocol is a representative method for the simultaneous quantification of Loxapine and its metabolites, including 7-Hydroxy Loxapine, using its deuterated analog as an internal standard.[14][15]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Pipette 100 µL of human plasma into a 96-well plate.
-
Add the internal standard solution (containing this compound).
-
Perform a cation-exchange solid-phase extraction to isolate the analytes from matrix components.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (B) over several minutes to separate Loxapine, its metabolites, and potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Hypothetical):
-
7-Hydroxy Loxapine: Precursor ion (Q1) m/z 344.1 → Product ion (Q3) m/z [Specific fragment]
-
This compound: Precursor ion (Q1) m/z 352.2 → Product ion (Q3) m/z [Corresponding fragment + 8 Da if fragment contains the piperazine ring]
-
-
Instrument parameters such as collision energy and declustering potential must be optimized for each analyte to achieve maximum sensitivity.
-
Method Validation Parameters
A validated bioanalytical method ensures reliable and reproducible results. Key validation parameters from published methods for Loxapine and its metabolites are summarized below.[14]
| Parameter | Typical Value |
| Calibration Curve Range | 0.0500 - 50.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (% Nominal) | 85 - 115% |
| Extraction Recovery | > 80% |
| Matrix Stability (Plasma, -20°C) | Up to 260 days |
Conclusion
This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its synthesis, while requiring specialized deuterated reagents and multi-step procedures, results in a high-purity internal standard. When used in conjunction with validated LC-MS/MS protocols, it allows for the highly accurate and precise quantification of Loxapine's metabolic profile in biological systems. This capability is crucial for understanding the drug's pharmacokinetics, ensuring patient safety, and exploring the therapeutic potential of its active metabolites.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Loxapine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. veeprho.com [veeprho.com]
- 7. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 11. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 12. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of 7-Hydroxy Loxapine-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of 7-Hydroxy Loxapine-d8 as an internal standard in bioanalytical methodologies. The focus is on its role in quantitative analysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Imperative for Internal Standards in Bioanalysis
Accurate quantification of analytes in complex biological matrices such as plasma, serum, or urine is a significant challenge in drug development. Endogenous matrix components can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry, which can compromise the accuracy and precision of the results. To correct for these variations, as well as for inconsistencies in sample preparation and instrument response, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard should be a compound that behaves chemically and physically as similarly as possible to the analyte of interest but is distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative LC-MS/MS assays due to their ability to meet these criteria.[1][2]
Mechanism of Action: The Physicochemical Principles of this compound as an Internal Standard
This compound is a deuterium-labeled analog of 7-Hydroxy Loxapine, a metabolite of the antipsychotic drug Loxapine.[3][4][5] Its efficacy as an internal standard is not based on a pharmacological mechanism but on its physicochemical properties that allow it to function as a reliable comparator for the non-labeled analyte, 7-Hydroxy Loxapine. The core principles of its mechanism of action are:
-
Co-elution with the Analyte: Due to the near-identical chemical structure, this compound exhibits chromatographic behavior that is virtually indistinguishable from that of 7-Hydroxy Loxapine. This means they will elute from the liquid chromatography column at the same retention time. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.[2]
-
Similar Extraction Recovery: During the sample preparation process, which often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction, the deuterated internal standard will have nearly identical extraction efficiency to the native analyte.[2] Any loss of the analyte during this process will be mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source is a major source of variability. Because the analyte and the SIL-IS co-elute and have the same ionization efficiency, any matrix-induced change in the ionization of the analyte will be mirrored in the ionization of the internal standard.
-
Mass-Based Differentiation: The key difference between this compound and 7-Hydroxy Loxapine is their mass-to-charge ratio (m/z). The eight deuterium atoms in the internal standard increase its molecular weight, allowing the mass spectrometer to detect and quantify the analyte and the internal standard independently.
By measuring the ratio of the analyte's response to the internal standard's response, the variability introduced during sample preparation and analysis is normalized, leading to a more accurate and precise quantification of the analyte. This principle is known as isotope dilution mass spectrometry .
Quantitative Data and Analytical Parameters
The following tables summarize key quantitative data and typical analytical parameters for a representative LC-MS/MS method for the analysis of 7-Hydroxy Loxapine, utilizing this compound as an internal standard. These parameters are based on established methods for the analysis of loxapine and its metabolites.[6]
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| 7-Hydroxy Loxapine | 344.1 | 287.1 | 150 | 25 |
| This compound (IS) | 352.1 | 295.1 | 150 | 25 |
Note: The product ion for this compound is inferred based on the fragmentation pattern of the non-labeled compound and may need to be optimized experimentally.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Approximate Retention Time | 3.5 minutes |
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within-run and between-run ± 15% (± 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Factor between 0.85 and 1.15 |
| Stability | Analyte stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 7-Hydroxy Loxapine in human plasma using this compound as an internal standard. This protocol is based on the validated method described by He et al. (2017) for loxapine and its metabolites.[6]
Materials and Reagents
-
7-Hydroxy Loxapine reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation (Solid-Phase Extraction)
-
Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.
-
Spike with Internal Standard: To 100 µL of each plasma sample, add 10 µL of the this compound working solution (e.g., at a concentration of 100 ng/mL).
-
Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Wash Cartridge: Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute Analytes: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Perform the chromatographic separation using the parameters outlined in Table 2.
-
Mass Spectrometry: Detect the analytes using the mass transitions and parameters specified in Table 1 in Multiple Reaction Monitoring (MRM) mode.
Data Analysis
-
Integration: Integrate the peak areas for both 7-Hydroxy Loxapine and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of 7-Hydroxy Loxapine in the unknown samples by interpolating the peak area ratios against a calibration curve prepared in the same biological matrix.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The principle of isotope dilution mass spectrometry using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for the quantification of 7-Hydroxy Loxapine in plasma.
Conclusion
This compound serves as an indispensable tool in the accurate and precise quantification of its non-labeled counterpart, 7-Hydroxy Loxapine, in complex biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its chemical and physical similarity to the analyte allows it to effectively normalize for variations in sample preparation and instrument response. The use of such stable isotope-labeled internal standards is a critical component of robust and reliable bioanalytical method development and is essential for generating high-quality data in support of drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the realm of drug development and biomedical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone technology for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the journey from sample collection to data interpretation is fraught with potential variability. Factors such as analyte loss during sample preparation, fluctuations in instrument performance, and matrix effects can all compromise the accuracy and precision of results.[1][2]
To counteract these variables, the use of an internal standard (IS) is a well-established and essential practice in quantitative bioanalysis.[1][3] An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest but is distinguishable by the mass spectrometer. By adding a known quantity of the IS to every sample, calibration standard, and quality control sample, variations introduced during the analytical workflow can be normalized, leading to more reliable and reproducible data.[1][4]
Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard, with deuterium-labeled internal standards (D-ISs) being a widely utilized subset.[5][6][7] This guide provides a comprehensive technical overview of deuterium-labeled internal standards, from their fundamental principles and synthesis to their practical application in validated bioanalytical methods.
Core Principles of Deuterium-Labeled Internal Standards
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for internal standards. The fundamental principle behind a D-IS is its near-identical physicochemical properties to the unlabeled analyte.[6] This similarity ensures that the D-IS and the analyte behave in a parallel manner throughout the analytical process, from extraction to ionization.
Key characteristics of an effective D-IS include:
-
Structural Similarity: The D-IS is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[6]
-
Co-elution: In most cases, the D-IS co-elutes with the analyte during chromatographic separation.[3] This is crucial for compensating for matrix effects that can occur at the specific retention time of the analyte.[5]
-
Mass Differentiation: The mass difference between the D-IS and the analyte allows for their simultaneous detection and quantification by the mass spectrometer.[2]
The primary advantage of using a D-IS is its ability to mimic the analyte's behavior closely, thereby providing robust correction for variations in sample preparation, injection volume, and ionization efficiency.[2][6]
Synthesis and Characterization of Deuterium-Labeled Internal Standards
The synthesis of a high-quality D-IS is a critical first step in the development of a robust bioanalytical method. The goal is to introduce deuterium atoms at positions that are chemically stable and do not significantly alter the molecule's physicochemical properties.
Two primary methods for deuterium labeling are:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis in the presence of a deuterated solvent.[8] For example, H/D exchange can be used to label fluorobenzoic acids by utilizing concentrated D2SO4.[9]
-
Chemical Synthesis with Labeled Building Blocks: This approach incorporates deuterium-containing reagents into the synthetic pathway of the target molecule.[8] This method offers greater control over the position and number of deuterium labels. A versatile synthesis of deuterium-labeled Vitamin D3 metabolites has been achieved using A-ring synthons containing three deuterium atoms.[10]
Characterization of a D-IS is essential to ensure its suitability for quantitative analysis and includes:
-
Isotopic Purity: The percentage of the deuterated species relative to the unlabeled and partially labeled species.
-
Chemical Purity: The absence of other chemical impurities that could interfere with the analysis.
-
Stability: The D-IS must be stable under the conditions of storage and use, with no significant back-exchange of deuterium for hydrogen.
Experimental Protocols
The successful implementation of a D-IS in a bioanalytical workflow requires meticulous attention to detail in experimental procedures. Below are detailed protocols for two key stages: sample preparation and method validation.
Protocol: Sample Preparation using Protein Precipitation with a D-IS
Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.[11]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Deuterium-labeled internal standard (D-IS) stock solution
-
Precipitating solvent (e.g., acetonitrile, methanol, or a mixture)[12]
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Aliquoting: If samples are frozen, thaw them on ice.[13] Aliquot a precise volume (e.g., 100 µL) of the biological sample (unknowns, calibration standards, and QCs) into a clean microcentrifuge tube.[13]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 20 µL) of the D-IS stock solution to each tube.[13] It is crucial to add the IS as early as possible in the workflow to account for variability in all subsequent steps.[4]
-
Protein Precipitation: Add a larger volume (e.g., 800 µL) of the cold precipitating solvent to each tube.[13] The ratio of solvent to sample is typically between 3:1 and 8:1.[11][13]
-
Vortexing: Immediately vortex the tubes for a set time (e.g., 30 seconds) to ensure thorough mixing and complete protein precipitation.[13]
-
Incubation: Incubate the samples at a low temperature (e.g., 4°C) for a period (e.g., 30 minutes) to facilitate further protein precipitation.[13]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) and low temperature (e.g., 4°C) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.[13]
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte.[14]
Protocol: Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[15] The validation process assesses several key parameters as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[16][17][18]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.[17] This is assessed by analyzing at least six different blank matrix samples to ensure no significant interferences are present at the retention times of the analyte and the D-IS.[18]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[17] These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days.[17]
-
Calibration Curve: A series of calibration standards are prepared by spiking the blank matrix with known concentrations of the analyte.[17] The curve should demonstrate a consistent and reproducible relationship between the analyte/D-IS peak area ratio and the analyte concentration.[17]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[17]
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.[17]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and D-IS. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation of bioanalytical results. Tables are an effective way to summarize and compare data from method validation and sample analysis.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Linearity Range | 1 - 1000 ng/mL | Met |
| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |
Table 2: Accuracy and Precision Data from a Validation Run
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Medium | 50 | 51.2 | 102.4 | 4.5 |
| High | 800 | 790.4 | 98.8 | 3.1 |
Table 3: Stability Assessment of Analyte in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (% of Nominal) |
|---|---|---|---|
| 3 Freeze-Thaw Cycles | 3 | 2.89 | 96.3 |
| 3 Freeze-Thaw Cycles | 800 | 785.6 | 98.2 |
| 24h at Room Temp | 3 | 2.91 | 97.0 |
| 24h at Room Temp | 800 | 792.0 | 99.0 |
Visualization of Workflows and Concepts
Visual diagrams are powerful tools for illustrating complex processes and relationships in bioanalytical science.
Caption: A typical bioanalytical workflow using a deuterium-labeled internal standard.
Caption: The logical relationship between the analyte, D-IS, matrix, and analytical system.
Challenges and Considerations
While deuterium-labeled internal standards are highly effective, there are potential challenges to consider:
-
Isotopic Cross-Talk: This occurs when the isotopic distribution of the analyte contributes to the signal of the D-IS, or vice-versa.[19] This can be mitigated by using a D-IS with a sufficient mass difference from the analyte (ideally +3 Da or more) and by careful selection of mass transitions.[1]
-
Chromatographic Shift: In some cases, extensive deuteration can lead to a slight shift in retention time between the analyte and the D-IS.[20] This can be problematic if the matrix effect is not uniform across the peak.
-
Deuterium Exchange: Deuterium atoms at certain positions on a molecule can be susceptible to exchange with hydrogen atoms from the solvent.[21] This can compromise the integrity of the internal standard. Therefore, the position of the deuterium label is a critical consideration during synthesis.
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern bioanalysis, enabling researchers and drug development professionals to achieve the high level of accuracy and precision required for regulatory submissions and critical decision-making.[6] By understanding the core principles, synthesis, and proper implementation of D-ISs, scientists can develop and validate robust LC-MS/MS methods that yield reliable and reproducible quantitative data. The detailed protocols and data presentation formats provided in this guide serve as a practical resource for the successful application of deuterium-labeled internal standards in a regulated and research-oriented environment.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. tandfonline.com [tandfonline.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 19. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
An In-depth Technical Guide to the Application of 7-Hydroxy Loxapine-d8 in Loxapine Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 7-Hydroxy Loxapine-d8 as an internal standard for the quantitative analysis of the loxapine metabolite, 7-hydroxyloxapine. This document details the underlying pharmacology of loxapine, experimental protocols for bioanalysis, and the importance of using a deuterated internal standard to ensure accurate and reliable results.
Introduction to Loxapine and its Metabolism
Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, primarily used in the management of schizophrenia. Its therapeutic effects are mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Upon administration, loxapine undergoes extensive metabolism in the liver, primarily through oxidation and demethylation, leading to the formation of several metabolites. The main metabolic pathways include:
-
Hydroxylation: Loxapine is hydroxylated to form 7-hydroxyloxapine and 8-hydroxyloxapine.
-
N-demethylation: Loxapine is demethylated to form amoxapine, which is also a pharmacologically active antidepressant.
-
N-oxidation: Loxapine can be N-oxidized to form loxapine N-oxide.
Accurate quantification of loxapine and its metabolites, particularly 7-hydroxyloxapine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This compound is a deuterium-labeled analog of 7-hydroxyloxapine, designed to be used as an internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample preparation and instrument response.
Loxapine's Mechanism of Action: A Signaling Pathway Overview
Loxapine's antipsychotic effects are primarily attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors is believed to contribute to its effects on the negative symptoms and a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.
The Discovery and Significance of Loxapine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, has been a cornerstone in the management of schizophrenia for decades. Its clinical efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. However, the parent drug undergoes extensive metabolism, giving rise to a complex array of metabolites, some of which possess their own distinct pharmacological profiles and contribute significantly to the overall therapeutic and adverse effects of loxapine treatment. Understanding the discovery, metabolic pathways, and pharmacological significance of these metabolites is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and guiding the development of novel antipsychotic agents. This technical guide provides an in-depth overview of the core aspects of loxapine metabolism, focusing on its major metabolites: amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine.
Loxapine Metabolism: A Multi-Enzyme Process
Loxapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several active and inactive metabolites.[1][2] The main metabolic pathways include N-demethylation, aromatic hydroxylation, and N-oxidation.[1][2]
The key enzymes involved in loxapine metabolism are:
-
CYP1A2: Primarily responsible for the formation of 8-hydroxyloxapine.[1][2]
-
CYP3A4 and CYP2D6: Involved in the hydroxylation of loxapine to 7-hydroxyloxapine.[1][2]
-
CYP3A4, CYP2C19, and CYP2C8: Contribute to the N-demethylation of loxapine to amoxapine.[2]
-
Flavin-containing monooxygenases (FMOs): Mediate the N-oxidation of loxapine to form loxapine N-oxide.[1]
The interplay of these enzymes results in a diverse metabolic profile, with the relative abundance of each metabolite varying among individuals due to genetic polymorphisms in CYP enzymes.
Pharmacological Significance of Major Metabolites
The metabolites of loxapine are not mere byproducts; they exhibit a range of pharmacological activities that contribute to the drug's overall clinical profile.
Amoxapine
Amoxapine, the N-demethylated metabolite of loxapine, is itself an active drug marketed as an antidepressant.[2] Its primary mechanism of action involves the inhibition of norepinephrine reuptake, with a lesser effect on serotonin reuptake.[3] Amoxapine also retains dopamine D2 receptor antagonist properties, contributing to the antipsychotic effects of loxapine.[3]
7-Hydroxyloxapine
This metabolite is considered pharmacologically active and demonstrates a high affinity for dopamine D2 receptors, suggesting a significant contribution to the antipsychotic efficacy of the parent drug.[2][4] The formation of 7-hydroxyloxapine is mediated by CYP3A4 and CYP2D6, making individuals with genetic variations in these enzymes susceptible to altered therapeutic responses or side effects.[2]
8-Hydroxyloxapine
In contrast to 7-hydroxyloxapine, 8-hydroxyloxapine is reported to have no significant pharmacological activity at the D2 receptor.[2] However, it is a major metabolite of loxapine, and its formation via CYP1A2 can be influenced by factors such as smoking, which induces this enzyme.[1]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities (Ki values in nM) of loxapine and its major metabolites. A lower Ki value indicates a higher binding affinity.
| Receptor | Loxapine (Ki, nM) | Amoxapine (Ki, nM) | 7-Hydroxyloxapine (Ki, nM) | 8-Hydroxyloxapine (Ki, nM) |
| Dopamine D1 | 54[5] | Low affinity[3] | Data not available | Data not available |
| Dopamine D2 | 28.1[5] | <100[3] | High affinity[2][4] | No significant activity[2] |
| Dopamine D3 | 19.33[5] | Data not available | Data not available | Data not available |
| Dopamine D4 | 7.8[5] | Data not available | Data not available | Data not available |
| Serotonin 5-HT1 | Low affinity[3] | Low affinity[3] | Data not available | Data not available |
| Serotonin 5-HT2A | 6.63[5] | <100[3] | Data not available | Data not available |
| Serotonin 5-HT2C | 13.25[5] | Data not available | Data not available | Data not available |
| Adrenergic α1 | High affinity (<100)[3] | High affinity (<100)[3] | Data not available | Data not available |
| Adrenergic α2 | Moderate affinity (<1000)[3] | Moderate affinity (<1000)[3] | Data not available | Data not available |
| Muscarinic M1 | 119.45[5] | Low affinity[3] | Data not available | Data not available |
| Histamine H1 | 4.9[5] | Data not available | Data not available | Data not available |
Experimental Protocols: Quantitative Analysis of Loxapine and its Metabolites
The accurate quantification of loxapine and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Detailed Methodology for LC-MS/MS Analysis in Human Plasma
This protocol outlines a typical procedure for the simultaneous quantification of loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the analytes from the plasma matrix and remove interfering substances.
-
Materials:
-
Procedure:
-
Conditioning: Condition the C8 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of Milli-Q water.[6]
-
Sample Loading: Dilute 200 µL of human plasma with 200 µL of 2% H3PO4. Load the diluted sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of Milli-Q water followed by 1 mL of 5% MeOH in water to remove polar impurities.[6]
-
Elution: Elute the analytes from the cartridge with two 500 µL aliquots of MeOH.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
2. Liquid Chromatography (LC) Conditions
-
Objective: To chromatographically separate loxapine and its metabolites.
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Objective: To detect and quantify the separated analytes.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Loxapine: m/z 328.1 > 257.1
-
Amoxapine: m/z 314.1 > 243.1
-
7-Hydroxyloxapine: m/z 344.1 > 273.1
-
8-Hydroxyloxapine: m/z 344.1 > 273.1
-
Internal Standard (e.g., Loxapine-d8): m/z 336.2 > 265.2
-
-
Instrument-Specific Parameters: Optimize collision energy (CE), declustering potential (DP), and other source parameters for each analyte and the specific mass spectrometer used.
-
Signaling Pathways of Loxapine and its Metabolites
The therapeutic and adverse effects of loxapine and its active metabolites are mediated through their interaction with various neurotransmitter receptors, leading to the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
Loxapine and its active metabolite, 7-hydroxyloxapine, are potent antagonists of the dopamine D2 receptor.[2][4] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors blocks the downstream signaling cascade initiated by dopamine, which includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] This blockade in the mesolimbic pathway is thought to be responsible for the antipsychotic effects of loxapine.
Serotonin 5-HT2A Receptor Antagonism
Loxapine is also a potent antagonist of the serotonin 5-HT2A receptor. These receptors are GPCRs that couple to Gq/11 proteins. Their activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors by loxapine in the prefrontal cortex is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.
Conclusion
The metabolism of loxapine is a complex process that yields several pharmacologically active metabolites. Amoxapine contributes antidepressant and antipsychotic effects, while 7-hydroxyloxapine is a potent D2 receptor antagonist, likely enhancing the antipsychotic efficacy of the parent drug. In contrast, 8-hydroxyloxapine appears to be inactive at the D2 receptor. A thorough understanding of the distinct contributions of each metabolite is paramount for a comprehensive grasp of loxapine's overall clinical profile. The detailed experimental protocols provided herein for the quantitative analysis of these compounds will aid researchers in further elucidating their pharmacokinetic and pharmacodynamic properties. Furthermore, the visualization of the key signaling pathways affected by loxapine offers a clearer understanding of its molecular mechanisms of action. This in-depth knowledge is invaluable for optimizing patient treatment, predicting drug interactions, and driving the future development of more targeted and effective antipsychotic therapies.
References
- 1. Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration. | BioGRID [thebiogrid.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
Physicochemical Properties and Identification
An In-Depth Technical Guide on the Certificate of Analysis for 7-Hydroxy Loxapine-d8
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characteristics of reference standards is paramount. This guide provides a detailed overview of the typical data and methodologies associated with a Certificate of Analysis (CoA) for this compound, a deuterated internal standard crucial for the accurate quantification of the active loxapine metabolite, 7-Hydroxy Loxapine.
A Certificate of Analysis for this compound will invariably begin with fundamental identification and characterization data. This information ensures the correct compound has been synthesized and meets the required structural specifications.
| Identifier | Information |
| Chemical Name | 2-chloro-11-(4-methylpiperazin-1-yl-2, 2, 3, 3, 5, 5, 6, 6-d8)dibenzo[b, f][1][2]oxazepin-7-ol[3] |
| Synonyms | 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1][2]oxazepin-7-ol-D8; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine-D8[3] |
| CAS Number (Unlabeled) | 37081-75-7[4][5] |
| Molecular Formula | C18H10D8ClN3O2[1][3][5] |
| Molecular Weight | 351.86 g/mol [3][4][5] |
Purity and Quality Specifications
The purity of a reference standard is a critical parameter detailed in a CoA. It is often determined by a combination of analytical techniques to provide a comprehensive assessment.
| Test | Typical Specification |
| Purity by HPLC | ≥98% |
| Purity by NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
| Appearance | Pale beige solid[6] |
| Solubility | Soluble in DMSO, Methanol |
| Storage Conditions | 2-8°C[6] |
Experimental Protocols for Analysis
The quantification of 7-Hydroxy Loxapine in biological matrices, utilizing this compound as an internal standard, is most commonly and reliably achieved through High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][7]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust and frequently employed method for the extraction of loxapine and its hydroxylated metabolites from plasma involves cation-exchange solid-phase extraction.[8][9]
-
Sample Pre-treatment: To a 1 mL plasma sample, add an appropriate amount of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by an equilibration buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
A validated HPLC-MS/MS method for the simultaneous analysis of loxapine and its metabolites has been established.[2] The final method often employs micro-elution solid-phase extraction for sample preparation, followed by analysis using reversed-phase liquid chromatography coupled with a tandem mass spectrometer.[2] Detection is typically carried out using a turbo-ionspray interface in the positive ionization mode with selected reaction monitoring (SRM).[2]
Visualizing the Analytical Workflow
The following diagram provides a clear, step-by-step visualization of the entire analytical process, from sample receipt to final data analysis.
Caption: Experimental workflow for this compound analysis.
Metabolic Pathway of Loxapine
To provide context for the importance of 7-Hydroxy Loxapine, the following diagram illustrates the metabolic pathway of its parent compound, loxapine.
Caption: Simplified metabolic pathway of Loxapine.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound | TRC-H943792-10MG | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Loxapine D8 - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
7-Hydroxy Loxapine-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the commercial availability, biochemical properties, and analytical applications of 7-Hydroxy Loxapine-d8. This deuterated internal standard is crucial for the accurate quantification of loxapine and its metabolites in various biological matrices, playing a significant role in pharmacokinetic studies and therapeutic drug monitoring.
Commercial Availability and Product Specifications
This compound is commercially available from several specialized chemical suppliers. While specific quantitative data such as purity and isotopic enrichment are lot-dependent and provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes typical product specifications. Researchers are strongly advised to consult the supplier's CoA for precise data.
| Parameter | Typical Specification | Supplier Examples |
| Product Name | This compound | Simson Pharma Limited, MedChemExpress[1], LGC Standards[2], Veeprho[3] |
| Synonyms | 2-Chloro-11-(4-methyl-d3-piperazin-1-yl)-dibenzo[b,f][4]oxazepin-7-ol-d4; Loxapine-d8, 7-hydroxy- | Multiple Suppliers |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ | MedChemExpress[1], Santa Cruz Biotechnology[5] |
| Molecular Weight | ~351.86 g/mol | MedChemExpress[1], Santa Cruz Biotechnology[5] |
| CAS Number | Not consistently assigned (unlabeled: 37081-75-7)[5] | Multiple Suppliers |
| Typical Purity | ≥98% (by HPLC) | Inferred from supplier quality statements |
| Isotopic Enrichment | ≥99% Deuterium | Inferred from intended use as an internal standard |
| Physical Appearance | Solid (e.g., crystalline solid, powder) | General knowledge |
| Storage Conditions | -20°C for long-term storage | MedChemExpress[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General knowledge for similar compounds |
Biochemical Context: Loxapine Metabolism
Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of its active metabolite, 7-Hydroxy Loxapine, is a key pathway. Understanding this metabolic route is essential for interpreting pharmacokinetic data.
Signaling Pathway Involvement
Loxapine and its active metabolites, including 7-Hydroxy Loxapine, exert their antipsychotic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. 7-Hydroxy Loxapine, in particular, exhibits a high affinity for the D2 receptor, contributing significantly to the overall pharmacological activity of the parent drug.
Experimental Protocols: Bioanalytical Quantification
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of loxapine and its metabolites in biological matrices like plasma.[4][6][7] The following is a representative protocol based on published methodologies.
Objective: To determine the concentration of loxapine, 7-hydroxy loxapine, and other metabolites in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound (Internal Standard, IS)
-
Loxapine, 7-Hydroxy Loxapine, and other metabolite reference standards
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Experimental Workflow:
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of loxapine, its metabolites, and this compound in an appropriate organic solvent (e.g., methanol).
-
Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.
-
Prepare a working solution of the internal standard (this compound).
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution and vortex.
-
Protein Precipitation (PPT): Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge for extraction to achieve a cleaner sample. Condition the cartridge, load the sample, wash, and elute the analytes.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is imperative to consult detailed product documentation from the supplier and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRC-H943792-10MG | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Loxapine and its Metabolites in Human Plasma using LC-MS/MS with 7-Hydroxy Loxapine-d8 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of loxapine and its major metabolites, including 7-hydroxyloxapine, 8-hydroxyloxapine, and amoxapine, in human plasma. The method utilizes 7-Hydroxy Loxapine-d8 as an internal standard to ensure accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications requiring reliable measurement of loxapine and its metabolites.
Introduction
Loxapine is an antipsychotic medication used in the treatment of schizophrenia. It is extensively metabolized in the body to several active and inactive metabolites, with 7-hydroxyloxapine, 8-hydroxyloxapine, and amoxapine being the most significant. Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy of the quantitative analysis. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of loxapine and its metabolites from human plasma.
Loxapine Metabolic Pathway
Loxapine undergoes extensive metabolism primarily through hydroxylation and N-demethylation. The cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are involved in the formation of 7-hydroxyloxapine, while CYP1A2 is primarily responsible for the formation of 8-hydroxyloxapine. N-demethylation of loxapine leads to the formation of amoxapine, which is also a pharmacologically active compound.
Metabolic pathway of Loxapine.
Experimental Protocols
Materials and Reagents
-
Loxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, amoxapine, and this compound standards
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard working solution containing this compound in methanol. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Experimental Workflow
Experimental workflow for LC-MS/MS analysis.
Quantitative Data
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Loxapine | 328.1 | 257.1 | 35 |
| 7-Hydroxy Loxapine | 344.1 | 273.1 | 38 |
| 8-Hydroxy Loxapine | 344.1 | 273.1 | 38 |
| Amoxapine | 314.1 | 243.1 | 36 |
| This compound | 352.1 | 281.1 | 38 |
Table 2: Method Validation Summary
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Loxapine | 0.05 - 50 | 0.05 | 95.2 - 104.5 | < 10 | > 85 |
| 7-Hydroxy Loxapine | 0.05 - 50 | 0.05 | 93.8 - 105.1 | < 12 | > 80 |
| 8-Hydroxy Loxapine | 0.05 - 50 | 0.05 | 96.1 - 103.7 | < 11 | > 82 |
| Amoxapine | 0.05 - 50 | 0.05 | 94.5 - 106.2 | < 13 | > 83 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of loxapine and its major metabolites in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple and efficient SPE sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research.
Application Note: Quantitative Analysis of Loxapine in Human Plasma Using 7-Hydroxy Loxapine-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of loxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 7-Hydroxy Loxapine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol described herein is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of loxapine concentrations in a biological matrix.
Introduction
Loxapine is a typical antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] It undergoes extensive metabolism in the liver, forming several metabolites, including 7-hydroxyloxapine and 8-hydroxyloxapine.[1][3] Monitoring plasma concentrations of loxapine is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for the quantification of loxapine using a validated LC-MS/MS method, with this compound serving as the internal standard to correct for matrix effects and variations in sample processing.[4]
Loxapine Metabolism and Mechanism of Action
Loxapine exerts its antipsychotic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][5][6][7] This dual antagonism is a characteristic shared with some atypical antipsychotics. The metabolism of loxapine is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2D6.[3][5] Key metabolic pathways include hydroxylation to 7-hydroxyloxapine and 8-hydroxyloxapine, and N-demethylation to amoxapine, which is also pharmacologically active.[1][3]
Figure 1: Simplified metabolic pathway of loxapine.
Experimental Protocol
This protocol is based on established and validated methods for the analysis of loxapine in human plasma.[2][8][9][10]
Materials and Reagents
-
Loxapine analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with a turbo-ionspray interface
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction (SPE) procedure is recommended for sample clean-up to minimize matrix effects and improve sensitivity.[2][11]
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (this compound).
-
SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acidic buffer (e.g., 25 mM ammonium formate, pH ~3.5) and then with a methanol/water mixture to remove interferences.
-
Elution: Elute the analyte and internal standard with a basic elution solvent (e.g., 5% ammonium hydroxide in an acetonitrile/methanol mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Figure 2: Solid Phase Extraction (SPE) workflow for loxapine analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 or Biphenyl column is suitable for the separation of loxapine and its metabolites.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to ensure the separation of loxapine from endogenous plasma components and its metabolites.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions: The specific precursor-to-product ion transitions for loxapine and this compound should be optimized for the instrument in use.
Method Validation Data
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of loxapine in human plasma.[2][8][10]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Curve Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Loxapine | 0.0500 - 50.0 | 1/x² weighted linear regression | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Loxapine | LLOQ | 0.0500 | < 15 | < 15 | 86.4 - 109.3 |
| Low | 0.150 | < 15 | < 15 | 85 - 115 | |
| Medium | 20.0 | < 15 | < 15 | 85 - 115 | |
| High | 40.0 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantitation QC: Quality Control %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) |
| Loxapine | > 80 |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of loxapine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding research applications. The detailed protocol and performance data presented in this application note can be used as a starting point for the implementation of this assay in a research laboratory setting.
References
- 1. Loxapine - Wikipedia [en.wikipedia.org]
- 2. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 7. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Quantification of 7-Hydroxy Loxapine in Plasma using 7-Hydroxy Loxapine-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loxapine is an established antipsychotic medication primarily used in the treatment of schizophrenia. Its therapeutic efficacy is attributed to its complex pharmacology, including its interaction with dopamine and serotonin receptors. Loxapine is extensively metabolized in the body, with 7-hydroxy loxapine being one of its major active metabolites. Accurate quantification of both the parent drug and its metabolites in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This document provides a detailed protocol for the determination of 7-hydroxy loxapine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 7-Hydroxy Loxapine-d8, to ensure high accuracy and precision.
Experimental Protocols
A robust and validated LC-MS/MS method for the simultaneous quantification of loxapine and its metabolites, including 7-hydroxy loxapine, has been established.[1][2] The following protocol is a synthesis of established methodologies.
Materials and Reagents
-
7-Hydroxy Loxapine reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange)[3]
-
96-well plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a turbo-ionspray interface[1]
Sample Preparation
Two common methods for plasma sample extraction are presented below: Solid Phase Extraction (SPE) and Protein Precipitation.
Method 1: Solid Phase Extraction (SPE) [1][3]
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Method 2: Protein Precipitation
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions (Hypothetical - requires optimization):
-
7-Hydroxy Loxapine: m/z 344.1 -> 255.1
-
This compound: m/z 352.1 -> 263.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of loxapine and its metabolites, which is representative of the expected performance for the described protocol.[1][3]
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) |
| 7-Hydroxy Loxapine | 0.0500 - 50.0 | 0.0500 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 7-Hydroxy Loxapine | 0.0500 (LLOQ) | 86.4 - 109.3 | < 13.8 |
| 0.150 (Low QC) | 90.1 - 105.2 | < 10.5 | |
| 2.50 (Mid QC) | 92.3 - 103.4 | < 8.7 | |
| 40.0 (High QC) | 95.6 - 101.8 | < 7.9 |
QC: Quality Control
Mandatory Visualizations
Loxapine Signaling Pathway
Loxapine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a key mechanism for its antipsychotic effects.
Caption: Loxapine's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates the key steps in the analysis of 7-Hydroxy Loxapine in plasma samples.
Caption: Workflow for 7-Hydroxy Loxapine analysis in plasma.
References
Application Notes and Protocols for the Quantification of Loxapine and 7-Hydroxyloxapine in Human Urine using 7-Hydroxy Loxapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of loxapine and its active metabolite, 7-hydroxyloxapine, in human urine. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 7-Hydroxy Loxapine-d8, to ensure accuracy and precision. Loxapine, a dibenzoxazepine antipsychotic, is extensively metabolized, with a significant portion excreted in the urine as glucuronide conjugates.[1] Therefore, this protocol incorporates an enzymatic hydrolysis step to accurately quantify the total concentration of the analytes. The described methodology is intended for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Loxapine is an antipsychotic medication used in the management of schizophrenia.[1] It undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation to form active metabolites such as 7-hydroxyloxapine and 8-hydroxyloxapine, as well as through N-demethylation and N-oxidation.[2][3] These metabolites are subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[1][2][4] Accurate measurement of loxapine and its active metabolites in urine is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard is essential for correcting analytical variability during sample preparation and analysis.[5][6] this compound is a suitable deuterated internal standard for the quantification of both loxapine and 7-hydroxyloxapine due to its structural similarity and co-elution with the analytes, which helps to compensate for matrix effects and variations in instrument response.[7]
This application note details a robust LC-MS/MS method for the simultaneous quantification of loxapine and 7-hydroxyloxapine in human urine, incorporating enzymatic hydrolysis and solid-phase extraction for sample clean-up.
Signaling Pathway of Loxapine
Loxapine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The blockade of these receptors helps to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of schizophrenia.
Diagram of Loxapine's primary mechanism of action.
Experimental Protocols
Materials and Reagents
-
Loxapine succinate reference standard
-
7-Hydroxyloxapine reference standard
-
This compound (Internal Standard)
-
Beta-glucuronidase (from E. coli)
-
Ammonium acetate
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (drug-free)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of loxapine, 7-hydroxyloxapine, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the loxapine and 7-hydroxyloxapine stock solutions in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation Workflow
The following diagram illustrates the key steps in preparing urine samples for LC-MS/MS analysis.
Workflow for urine sample preparation.
Detailed Protocol:
-
To 0.5 mL of urine sample, calibrator, or QC, add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution (e.g., 5000 units/mL).
-
Vortex and incubate the mixture at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
Cool the samples to room temperature and centrifuge.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Loxapine | 328.1 | 229.1 |
| 7-Hydroxyloxapine | 344.1 | 245.1 |
| This compound | 352.2 | 253.2 |
Method Validation and Performance
While a full validation in urine should be performed, the following data, adapted from a validated method for human plasma, can be considered representative of expected performance.[8]
Linearity
The method should demonstrate linearity over a clinically relevant concentration range.
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Loxapine | 0.05 - 50.0 | > 0.99 |
| 7-Hydroxyloxapine | 0.05 - 50.0 | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated at multiple QC levels.
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (% RSD) |
| Loxapine | LLOQ | 0.05 | 86.4 - 109.3 | < 15 |
| Low | 0.15 | 90.0 - 110.0 | < 15 | |
| Mid | 5.0 | 90.0 - 110.0 | < 15 | |
| High | 40.0 | 90.0 - 110.0 | < 15 | |
| 7-Hydroxyloxapine | LLOQ | 0.05 | 88.2 - 107.8 | < 15 |
| Low | 0.15 | 90.0 - 110.0 | < 15 | |
| Mid | 5.0 | 90.0 - 110.0 | < 15 | |
| High | 40.0 | 90.0 - 110.0 | < 15 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Recovery
The extraction recovery of the analytes and internal standard from the urine matrix should be consistent and reproducible. Expected recovery is typically >80%.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the quantitative analysis of loxapine and its active metabolite, 7-hydroxyloxapine, in human urine. The inclusion of an enzymatic hydrolysis step is critical for the accurate determination of total drug and metabolite concentrations. This method is well-suited for applications in therapeutic drug monitoring, pharmacokinetic analysis, and clinical research, offering the necessary sensitivity and specificity for these demanding applications. It is recommended that each laboratory validates this method according to its own standard operating procedures and regulatory requirements.
References
- 1. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Validated Method of 7-Hydroxy Loxapine using 7-Hydroxy Loxapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantitative analysis of 7-Hydroxy Loxapine in human plasma using 7-Hydroxy Loxapine-d8 as an internal standard. Loxapine is an antipsychotic medication, and monitoring its metabolites, such as 7-Hydroxy Loxapine, is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision in bioanalytical methods.[3][4] This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The validation of this method is based on the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of the validated LC-MS/MS method for the analysis of 7-Hydroxy Loxapine.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| 7-Hydroxy Loxapine | Human Plasma | 0.0500 - 50.0 | 1/x² weighted linear regression | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 7-Hydroxy Loxapine | 0.0500 (LLOQ) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| 0.150 (Low QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 2.50 (Mid QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 40.0 (High QC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Data synthesized from multiple sources describing similar validated methods.[1][10][11][12]
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| 7-Hydroxy Loxapine | Solid Phase Extraction (SPE) | > 80 |
Based on typical recovery rates reported for SPE methods for loxapine and its metabolites.[1][10]
Experimental Protocols
Materials and Reagents
-
7-Hydroxy Loxapine analytical standard
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of 7-Hydroxy Loxapine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 7-Hydroxy Loxapine stock solution in 50:50 methanol:water to create working standards for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic buffer (e.g., 25 mM ammonium formate, pH ~3.5) followed by 1 mL of a methanol/water mixture (e.g., 50:50 v/v).[13]
-
Elution: Elute the analytes with 2 x 50 µL of an elution solvent (e.g., 5% ammonium hydroxide in acetonitrile/methanol 60:40).[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Hydroxy Loxapine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of 7-Hydroxy Loxapine.
Loxapine Metabolic Pathway
Caption: Metabolic pathways of Loxapine.[2][14][15]
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. moh.gov.bw [moh.gov.bw]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 13. phenomenex.com [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 7-Hydroxyloxapine using 7-Hydroxy Loxapine-d8 for Therapeutic Drug Monitoring
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyloxapine, an active metabolite of the antipsychotic drug loxapine, in human plasma. The use of a stable isotope-labeled internal standard, 7-Hydroxy Loxapine-d8, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM). The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric parameters for reliable and high-throughput analysis in a clinical research setting.
Introduction
Loxapine is a dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1] It is extensively metabolized in the liver to several active metabolites, including 7-hydroxyloxapine and 8-hydroxyloxapine.[2] Notably, 7-hydroxyloxapine exhibits a high affinity for D2 receptors, contributing significantly to the overall therapeutic and potential side effects of loxapine treatment.[1] Therapeutic drug monitoring (TDM) of loxapine and its active metabolites is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they co-elute with the analyte of interest and compensate for variations in sample preparation and matrix effects.[3] this compound is a deuterated analog of 7-hydroxyloxapine, making it an ideal internal standard for its quantification. This application note provides a detailed protocol for the determination of 7-hydroxyloxapine in human plasma using this compound as an internal standard, based on established methodologies for loxapine and its metabolites.[4]
Experimental
Materials and Reagents
-
7-Hydroxyloxapine and Loxapine reference standards
-
This compound (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of 7-hydroxyloxapine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation Protocol
A protein precipitation method is employed for sample preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 °C |
| Desolvation Gas Flow | 1100 L/h |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxyloxapine | 344.1 | 201.1 | 35 |
| This compound (IS) | 352.1 | 201.1 | 35 |
| Loxapine | 328.1 | 193.1 | 44 |
| Loxapine-d8 (alternative IS) | 336.2 | 193.1 | 44 |
Note: The MRM transition for this compound is proposed based on the stable fragment of the non-deuterated molecule and the increased mass of the deuterated parent ion. The collision energy is expected to be similar to that of the non-deuterated analog.
Method Validation Summary
The following tables summarize the expected performance of the method based on a validated assay for loxapine and its metabolites using a deuterated internal standard.[4]
Calibration Curve
| Analyte | Range (ng/mL) | Regression Model | r² |
| 7-Hydroxyloxapine | 0.0500 - 50.0 | Linear, 1/x² weighting | >0.99 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 7-Hydroxyloxapine | LLOQ | 0.0500 | <15 | <15 | 85-115 |
| Low | 0.150 | <15 | <15 | 85-115 | |
| Medium | 2.50 | <15 | <15 | 85-115 | |
| High | 40.0 | <15 | <15 | 85-115 |
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| 7-Hydroxyloxapine | >80 | Minimal with IS |
Stability
| Analyte | Condition | Stability |
| 7-Hydroxyloxapine | Bench-top (4 hours) | Stable |
| Freeze-thaw (3 cycles) | Stable | |
| Long-term (-20°C, up to 260 days) | Stable |
Signaling Pathway and Metabolism
Experimental Workflow
Logical Relationship of Method Validation
Discussion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 7-hydroxyloxapine in human plasma. The simple protein precipitation sample preparation is amenable to automation and reduces sample processing time. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high levels of accuracy and precision required for clinical research and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for routine use in a bioanalytical laboratory.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the therapeutic drug monitoring of 7-hydroxyloxapine. The protocol, which utilizes this compound as an internal standard, is designed for high-throughput clinical research applications, offering the necessary sensitivity, specificity, and reliability for accurate pharmacokinetic and TDM studies.
References
Application Note and Protocol: Liquid Chromatography for the Analysis of Loxapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of loxapine and its primary metabolites, including amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and loxapine-N-oxide, in biological matrices. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for varying sensitivity and selectivity requirements. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of loxapine.
Introduction
Loxapine is a dibenzoxazepine antipsychotic medication used in the treatment of schizophrenia. It undergoes extensive metabolism in the body, forming several active and inactive metabolites. The primary metabolic pathways include N-demethylation to form amoxapine, aromatic hydroxylation to produce 7-hydroxyloxapine and 8-hydroxyloxapine, and N-oxidation to yield loxapine-N-oxide.[1][2] Amoxapine itself is an active antidepressant. Given the pharmacological activity of its metabolites, it is crucial to simultaneously quantify loxapine and its metabolic products to fully understand its pharmacokinetic and pharmacodynamic profile. This application note details established liquid chromatography methods for this purpose.
Signaling Pathway of Loxapine Metabolism
The metabolic conversion of loxapine involves several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolic pathways are illustrated below.
References
Application Notes and Protocols: 7-Hydroxy Loxapine-d8 in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is an antipsychotic medication that undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. The resulting metabolites can have their own pharmacological activity and contribute to the overall therapeutic and side-effect profile of the drug. One of these significant metabolites is 7-hydroxyloxapine. For accurate and reliable quantification of 7-hydroxyloxapine in biological matrices during metabolic profiling and pharmacokinetic studies, a stable isotope-labeled internal standard is essential. 7-Hydroxy Loxapine-d8, a deuterated analog of 7-hydroxyloxapine, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its use ensures high precision and accuracy by compensating for variations in sample processing and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the metabolic profiling of loxapine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Metabolic Pathway of Loxapine
Loxapine is metabolized through several pathways, including hydroxylation and N-demethylation. The formation of 7-hydroxyloxapine is a key hydroxylation route. The major metabolic transformations of loxapine are outlined in the diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data related to loxapine and its metabolites from pharmacokinetic studies. These values highlight the importance of quantifying metabolites like 7-hydroxyloxapine.
Table 1: Pharmacokinetic Parameters of Loxapine and its Metabolites after Oral Administration [1]
| Analyte | Dose (Oral) | AUC (ng-hr/mL) |
| Loxapine | 50 mg | 174 |
| 7-Hydroxyloxapine | 50 mg | 101 |
| 8-Hydroxyloxapine | 50 mg | 588 |
Table 2: Pharmacokinetic Parameters of Loxapine and its Metabolites after Inhalation [1]
| Analyte | Dose (Inhalation) | AUC (ng-hr/mL) |
| Loxapine | 10 mg | 138 |
| 7-Hydroxyloxapine | 10 mg | 18 |
| 8-Hydroxyloxapine | 10 mg | 134 |
Table 3: Lower Limits of Quantification (LLOQs) in Different Biological Matrices [2]
| Analyte | Plasma (ng/mL) | Brain Tissue (ng/g) | CSF (ng/mL) |
| Loxapine | 1 | 3 | 10 |
| Amoxapine | 1 | 3 | 10 |
| 7-Hydroxyloxapine | 2 | 5 | 10 |
| 8-Hydroxyloxapine | 2 | 5 | 10 |
| 7-Hydroxyamoxapine | 2 | 5 | 10 |
| 8-Hydroxyamoxapine | 2 | 5 | 10 |
Experimental Protocols
Protocol 1: Quantification of 7-Hydroxyloxapine in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 7-hydroxyloxapine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
7-Hydroxyloxapine analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange)[3]
2. Sample Preparation (Solid Phase Extraction) [3][4]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 1 mL of 2% formic acid in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Hydroxyloxapine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined by direct infusion of the analytical standard).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined by direct infusion of the internal standard).
-
4. Data Analysis
-
Quantify 7-hydroxyloxapine by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of 7-hydroxyloxapine spiked into a blank matrix.
-
The concentration of 7-hydroxyloxapine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for metabolic profiling using LC-MS/MS with a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and precise quantification of 7-hydroxyloxapine in biological samples. The protocols and information provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to conduct metabolic profiling and pharmacokinetic studies of loxapine. The detailed LC-MS/MS methodology ensures reliable data for a better understanding of the drug's metabolism and the contribution of its metabolites to its overall pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxy Loxapine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of 7-Hydroxy Loxapine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a deuterated basic compound, can arise from several factors:
-
Secondary Interactions: The basic nature of the analyte can lead to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This is a primary cause of peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the analyte being in a mixed ionic state, resulting in broadened or split peaks.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger (higher elution strength) than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention behavior compared to their non-deuterated analogs, potentially leading to broader peaks if separation from any residual non-deuterated compound occurs. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3]
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.
Q2: How can I improve the peak shape of this compound?
To improve the peak shape, consider the following troubleshooting strategies:
-
Mobile Phase Optimization:
-
pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a basic compound like 7-Hydroxy Loxapine, a low pH (e.g., 2.5-3.5) will ensure it is fully protonated, which can improve peak shape.
-
Buffer Strength: Use an adequate buffer concentration (typically 10-25 mM) to control the pH and minimize secondary interactions.
-
Additive Inclusion: Incorporate a basic additive, such as triethylamine (TEA) or N,N-dimethyloctylamine, into the mobile phase to compete with the analyte for active silanol sites.
-
-
Column Selection:
-
End-capped Columns: Utilize a well-end-capped C18 or C8 column to minimize the number of available silanol groups.
-
Charged Surface Hybrid (CSH) or Phenyl-Hexyl Columns: Consider columns with a slight positive surface charge which can repel basic analytes, leading to improved peak symmetry.
-
-
Method Parameter Adjustments:
-
Lower Injection Volume/Concentration: To address potential column overload, reduce the amount of analyte injected.
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
-
Flow Rate Optimization: Adjust the flow rate to be closer to the column's optimal linear velocity.
-
Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?
Yes, deuterium labeling can lead to a phenomenon known as the chromatographic isotope effect.[1][4] In reversed-phase chromatography, deuterated compounds typically have slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts.[2][5] This can result in a slightly shorter retention time for the deuterated analog. While this effect is usually small, it can contribute to peak broadening if there is any co-eluting, non-deuterated 7-Hydroxy Loxapine.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart outlining the steps to troubleshoot poor peak shape.
Data Summary Table
| Parameter | Recommended Starting Conditions | Troubleshooting Range | Potential Impact on Peak Shape |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05-0.2% Formic or Acetic Acid | Low pH protonates the analyte, reducing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | N/A | Organic modifier affects retention and selectivity. |
| Column | C18, end-capped, 2.7-5 µm | C8, Phenyl-Hexyl, CSH | Different stationary phases offer varying selectivity and inertness. |
| Column Temperature | 30 °C | 25-45 °C | Higher temperatures can improve efficiency and reduce tailing. |
| Flow Rate | 0.8-1.2 mL/min (for 4.6 mm ID) | 0.5-1.5 mL/min | Affects efficiency and analysis time. |
| Injection Volume | 5 µL | 1-20 µL | High volumes can lead to peak distortion. |
| Sample Solvent | Mobile Phase at initial conditions | Dilute in weaker solvent | Mismatch with mobile phase can cause poor peak shape. |
Experimental Protocol: Improving Peak Shape of this compound
This protocol provides a general methodology for optimizing the chromatographic separation of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid (or other suitable acidic modifier)
-
Triethylamine (optional, as a mobile phase additive)
-
Reversed-phase HPLC column (e.g., C18, 100 x 4.6 mm, 2.7 µm)
2. Instrument and Conditions:
-
HPLC or UHPLC system with a UV or Mass Spectrometric detector
-
Column: C18, 100 x 4.6 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 10 µg/mL.
3. Troubleshooting Steps:
-
Step 1: Evaluate Initial Conditions. Run the analysis with the starting conditions. Observe the peak shape for tailing, fronting, or excessive width.
-
Step 2: Mobile Phase pH Adjustment. If peak tailing is observed, ensure the mobile phase pH is low enough to fully protonate the analyte. Using 0.1% formic acid (pH ~2.7) is a good starting point.
-
Step 3: Introduce a Competing Base. If tailing persists, add a small amount of a competing base like triethylamine (0.05-0.1%) to the mobile phase to block active silanol sites.
-
Step 4: Column Screening. If mobile phase optimization is insufficient, screen different column chemistries. A column with a different stationary phase, such as a Phenyl-Hexyl or a Charged Surface Hybrid (CSH) column, may provide better peak shape.
-
Step 5: Optimize Temperature and Flow Rate. Fine-tune the column temperature and flow rate to achieve the best peak symmetry and efficiency.
Diagram: Analyte-Stationary Phase Interactions
Caption: Interaction of protonated this compound with residual silanol groups.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 7-Hydroxy Loxapine-d8 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy Loxapine-d8 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in human plasma?
For long-term stability, it is recommended to store this compound in human plasma at -20°C. Studies have demonstrated stability for up to 260 days at this temperature.[1][2] For short-term storage, such as during sample processing, keeping samples on wet ice or at refrigerator temperatures (2-8°C) is advisable to minimize degradation.
Q2: My analytical results for this compound are inconsistent. What could be the potential causes?
Inconsistent results can arise from several factors. Common issues include:
-
Sample Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation of the analyte.
-
Extraction Inefficiency: The choice of extraction method can significantly impact recovery. Solid-phase extraction (SPE) has been shown to be effective.[1]
-
Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from isomers can affect quantification.[1]
-
Matrix Effects: Components in the biological matrix can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.
Q3: Are there any known issues with the chromatography of 7-Hydroxy Loxapine?
Yes, developing a robust chromatographic method for loxapine and its metabolites can present challenges, including poor peak shape and the separation of structural isomers like 7-Hydroxy Loxapine and 8-Hydroxy Loxapine.[1][3] Method development should focus on optimizing the mobile phase composition, gradient, and column chemistry to achieve adequate resolution and peak symmetry.
Q4: What is the purpose of using a deuterated internal standard like this compound?
A deuterated internal standard is used to improve the accuracy and precision of quantification in mass spectrometry-based assays.[4] Since this compound is chemically identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for reliable correction of variations during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Table 1: Troubleshooting Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Experiment with different sorbents, wash solutions, and elution solvents. A micro-elution SPE approach has been shown to be effective.[1] | Improved recovery of the analyte from the biological matrix. |
| Analyte Degradation | Ensure samples are processed promptly and stored at appropriate temperatures. Minimize freeze-thaw cycles. | Consistent analyte concentrations across replicate samples. |
| pH of Extraction Solutions | Adjust the pH of the extraction buffers to ensure the analyte is in the optimal chemical form for extraction. | Enhanced partitioning of the analyte into the extraction solvent. |
Issue 2: Poor Chromatographic Performance
Table 2: Troubleshooting Poor Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomer Co-elution | Modify the mobile phase composition or gradient to improve the separation of 7-Hydroxy Loxapine and 8-Hydroxy Loxapine.[3] Consider using a different stationary phase. | Baseline resolution of isomeric peaks. |
| Poor Peak Shape | Adjust the pH of the mobile phase to control the ionization state of the analyte. Add modifiers like nonylamine to the mobile phase to reduce peak tailing.[3] | Symmetrical and sharp chromatographic peaks. |
| Shifting Retention Times | Ensure proper column equilibration before each injection. Check for leaks in the LC system and ensure consistent mobile phase preparation. | Stable and reproducible retention times. |
Experimental Protocols
Protocol: Assessment of Long-Term Stability in Human Plasma
This protocol outlines a general procedure for evaluating the long-term stability of this compound in human plasma.
-
Sample Preparation:
-
Spike a known concentration of this compound into aliquots of human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Storage:
-
Store the QC sample aliquots at -20°C.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 30, 90, 180, and 260 days), retrieve a set of QC samples from each concentration level.
-
Thaw the samples at room temperature.
-
Extract this compound using a validated solid-phase extraction (SPE) method.[1]
-
Analyze the extracted samples using a validated LC-MS/MS method.[1]
-
-
Data Evaluation:
-
Calculate the mean concentration of the analyte at each time point.
-
Compare the mean concentration at each time point to the initial (time 0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of an analyte in a biological matrix.
Caption: Logical diagram for troubleshooting inconsistent analytical results.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for 7-Hydroxy Loxapine-d8
Welcome to the technical support center for the LC-MS/MS analysis of 7-Hydroxy Loxapine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A1: A weak or absent signal is a common issue in LC-MS/MS analysis and can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting:
-
Mass Spectrometer Parameters:
-
Incorrect MRM Transitions: Ensure you are using the optimal precursor and product ion transitions for this compound. While specific transitions for the d8 variant may need empirical determination, you can start with transitions reported for the non-deuterated form and adjust for the mass shift.
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Suboptimal Ionization: 7-Hydroxy Loxapine, being a basic compound, is best ionized in positive ion mode (ESI+).[3] Verify that the capillary polarity is set correctly.
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Ion Source Settings: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These settings significantly impact desolvation and ionization efficiency.[4]
-
-
Chromatographic Conditions:
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Poor Retention: If the analyte elutes too early (close to the void volume), it may experience significant ion suppression from the sample matrix.[2] Consider using a column with a different chemistry (e.g., C18) or a mobile phase with a lower organic content to improve retention.
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Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. For basic compounds like 7-Hydroxy Loxapine, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can enhance protonation and improve signal intensity.[5]
-
-
Sample Preparation:
-
Low Recovery: The extraction method may not be efficiently recovering the analyte from the matrix. Evaluate the efficiency of your protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) method.[3][6]
-
Analyte Degradation: Ensure the stability of this compound in the sample matrix and during the extraction process.[3]
-
Q2: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). How can I improve it?
A2: Poor peak shape can compromise both sensitivity and reproducibility. Here are some common causes and remedies:
-
Column Issues:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing and splitting. Implement a column wash step after each run.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column if the peak shape does not improve with other troubleshooting steps.
-
-
Mobile Phase Mismatch:
-
Solvent Incompatibility: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
pH Effects: For basic compounds, tailing can occur due to interactions with residual silanols on the silica-based column. Adding a small amount of a competing base or using a low pH mobile phase can mitigate this.
-
-
Extra-Column Dead Volume:
-
Excessive tubing length or poorly made connections between the injector, column, and mass spectrometer can lead to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
-
Q3: I'm experiencing significant ion suppression or matrix effects. What can I do to minimize this?
A3: Ion suppression is a common challenge in bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[2][7]
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[8]
-
Increase Retention: By increasing the retention of this compound, it will elute in a cleaner region of the chromatogram where there are fewer matrix components.
-
Use a Different Column: A column with a different selectivity may be able to resolve the analyte from the interfering species.
-
-
Enhance Sample Preparation:
-
Switch Extraction Technique: If you are using protein precipitation, which is a relatively non-selective method, consider switching to LLE or SPE for a cleaner sample extract.[3] Micro-elution SPE has been shown to be effective for loxapine and its metabolites.[3]
-
Optimize Existing Method: Further optimization of your current extraction method may improve the removal of interfering components.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this will also reduce the analyte concentration, so this approach is only feasible if the initial signal is sufficiently high.
Q4: The signal for my deuterated internal standard (this compound) is inconsistent or decreasing throughout the run. Why is this happening?
A4: While stable isotope-labeled internal standards are ideal, they are not immune to issues.[9][10]
-
Ion Suppression of the Internal Standard: The internal standard can also be subject to ion suppression, especially if it co-elutes with a high concentration of an interfering compound.[11]
-
Source Contamination: A gradual decrease in signal over a run can indicate that the ion source is becoming contaminated.[10] This can be more pronounced for certain compounds. A source cleaning should resolve this issue.
-
Cross-Contamination in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[1] This can interfere with the quantification of low-level samples.
-
"Cross-talk" between MRM Transitions: If the MRM transitions for the analyte and the internal standard are too close, it can lead to "cross-talk," where one compound contributes to the signal of the other. Ensure that your MRM transitions are specific.
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for Loxapine and its Metabolites
These parameters are for the non-deuterated analytes and should be used as a starting point for optimizing the method for this compound. The precursor and product ions for the d8 variant will need to be adjusted based on the degree of deuteration.
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18, 2.0 x 150 mm, 5 µm | [5] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Flow Rate | 0.2 mL/min | [12] |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [3] |
| Precursor Ion (m/z) for 7-Hydroxy Loxapine | 344.1 | [3] |
| Product Ion (m/z) for 7-Hydroxy Loxapine | 257.1 | [3] |
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a validated method for loxapine and its metabolites and serves as a robust starting point.[3]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: To 100 µL of plasma, add the this compound internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visual Guides
Caption: General workflow for LC-MS/MS bioanalysis.
Caption: Troubleshooting guide for low signal intensity.
References
- 1. simbecorion.com [simbecorion.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Separation of Loxapine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of loxapine and its isomeric metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of loxapine and which ones are isomeric?
Loxapine is an antipsychotic medication that undergoes extensive metabolism in the body. The primary metabolites include:
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Amoxapine (N-desmethyl-loxapine)
-
7-hydroxyloxapine
-
8-hydroxyloxapine
-
Loxapine N-oxide [1]
The key challenge in the bioanalysis of loxapine is the separation of the structural isomers, 7-hydroxyloxapine and 8-hydroxyloxapine , as they have the same mass-to-charge ratio (m/z) and can be difficult to distinguish without proper chromatographic separation.[1]
Q2: Why is it critical to separate the 7-hydroxyloxapine and 8-hydroxyloxapine isomers?
The separation of these isomers is crucial because they may exhibit different pharmacological activities. For instance, 7-hydroxyloxapine shows a strong affinity for D2 dopamine receptors, similar to the parent drug loxapine, while 8-hydroxyloxapine is essentially inactive at these receptors.[2] Therefore, to accurately assess the pharmacokinetic and pharmacodynamic properties of loxapine, it is essential to quantify these two metabolites independently.
Q3: What analytical technique is most commonly used for the separation and quantification of loxapine and its metabolites?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique for the simultaneous quantification of loxapine and its metabolites in biological matrices like human plasma.[1][3] This method offers the high sensitivity and selectivity required to measure the low concentrations typically found in clinical and preclinical studies and to differentiate between the parent drug and its various metabolites.[1]
Troubleshooting Guide
This section addresses common issues encountered during the isomeric separation of loxapine metabolites.
Q4: My 7-hydroxyloxapine and 8-hydroxyloxapine peaks are co-eluting or have poor resolution. What should I do?
Co-elution of the 7- and 8-hydroxyloxapine isomers is a common challenge. Here are several strategies to improve their separation:
-
Optimize the Mobile Phase pH: The retention of ionizable compounds like the hydroxylated loxapine metabolites is highly dependent on the mobile phase pH. A slight adjustment of the pH can alter the ionization state of the analytes and improve selectivity. It is recommended to work at a pH that is at least one unit away from the pKa values of the analytes to ensure they are in a single ionization state.
-
Adjust the Organic Modifier Gradient: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent over time) can often improve the resolution of closely eluting peaks. Experiment with different gradient slopes and durations to find the optimal conditions.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol can provide different selectivity for aromatic and moderately polar analytes, which may be beneficial for separating positional isomers.
-
Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, consider changing the column chemistry.
-
Phenyl-Hexyl or Biphenyl Columns: These stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions, which can be effective in separating positional isomers.
-
Different C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide the necessary change in selectivity.
-
Q5: I'm observing poor peak shape (tailing or fronting) for loxapine and its metabolites. How can I improve this?
Poor peak shape for basic compounds like loxapine and its metabolites is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small amount of an amine modifier like TEA (e.g., 0.3%) to the mobile phase can help to mask the active silanol sites and improve peak symmetry.[4]
-
Buffers: Employing a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase helps to maintain a constant pH and can also reduce peak tailing.
-
-
Adjust Mobile Phase pH: For basic compounds, working at a lower pH (e.g., pH 3) can ensure the analytes are fully protonated, which can sometimes lead to better peak shapes.[4] Conversely, a higher pH can be used to analyze the compounds in their neutral form, which may also reduce silanol interactions.
-
Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are often made with higher purity silica and have better end-capping, which reduces the number of available silanol groups and leads to improved peak shapes for basic analytes.
Q6: I am experiencing low sensitivity and high background noise in my LC-MS/MS analysis. What could be the cause?
Low sensitivity and high background can stem from several factors, from sample preparation to mass spectrometer settings.
-
Optimize Sample Preparation: Inadequate sample cleanup can lead to matrix effects, where other components in the biological sample (e.g., phospholipids from plasma) co-elute with the analytes and suppress their ionization in the mass spectrometer.
-
Consider using a more rigorous solid-phase extraction (SPE) protocol to remove interfering substances. A micro-elution SPE can provide a cleaner extract.[1]
-
If using protein precipitation, ensure complete precipitation and that the supernatant is clear before injection.
-
-
Fine-tune Mass Spectrometer Parameters:
-
Ensure that the Selected Reaction Monitoring (SRM) transitions for each analyte are optimized for maximum intensity.
-
Adjust source parameters such as spray voltage, gas flows, and temperature to maximize the signal for your specific compounds and mobile phase composition.
-
-
Check for Contamination: High background noise can be a result of contamination in the LC system or the mass spectrometer. Ensure your mobile phases are freshly prepared with high-purity solvents and that the system is clean.
Quantitative Data
The following tables summarize chromatographic conditions from published methods that have successfully separated and quantified loxapine and its key metabolites, including the 7- and 8-hydroxy isomers.
Table 1: LC-MS/MS Method for Loxapine and Metabolites [1]
| Parameter | Condition |
| Column | Not specified, but a reversed-phase column was used. |
| Mobile Phase | Not explicitly detailed, but a reversed-phase elution was performed. |
| Detection | Tandem Mass Spectrometry (MS/MS) with a turbo-ionspray interface in positive ionization mode. |
| Monitoring | Selected Reaction Monitoring (SRM) |
| Outcome | Successful separation and quantification of loxapine, amoxapine, loxapine N-oxide, 7-hydroxyloxapine, and 8-hydroxyloxapine. The method overcame challenges of poor chromatography and separation of structural isomers. |
Table 2: HPLC-UV Method for Loxapine and Hydroxylated Metabolites [5]
| Parameter | Condition |
| Column | Spherisorb C6, 5 µm |
| Mobile Phase | 5 mM phosphate buffer (with 14 mM orthophosphoric acid) : Acetonitrile (with 105 µM nonylamine) (77:23, v/v) |
| Detection | UV |
| Outcome | Baseline separation of loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine. |
Experimental Protocols
Below is a detailed methodology for the analysis of loxapine and its metabolites in human plasma, adapted from a validated LC-MS/MS method.[1]
1. Sample Preparation: Micro-elution Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add internal standard.
-
Condition a micro-elution SPE plate/cartridge.
-
Load the plasma sample onto the SPE plate/cartridge.
-
Wash the SPE plate/cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Column: A reversed-phase column suitable for the separation of basic compounds (e.g., a modern C8 or C18 column).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute all compounds, followed by a re-equilibration step. The exact gradient profile should be optimized to achieve baseline separation of 7-hydroxyloxapine and 8-hydroxyloxapine.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Loxapine: m/z 328.1 → 241.1
-
Amoxapine: m/z 314.1 → 241.1
-
7-hydroxyloxapine & 8-hydroxyloxapine: m/z 344.1 → 257.1
-
Loxapine N-oxide: m/z 344.1 → 241.1 (Note: These are example transitions and should be optimized on the specific instrument being used.)
-
Visualizations
Caption: Metabolic pathway of loxapine.
Caption: General experimental workflow.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of storage conditions on 7-Hydroxy Loxapine-d8 integrity
Technical Support Center: 7-Hydroxy Loxapine-d8 Integrity
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to ensure its integrity throughout experimental workflows. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific storage conditions are always provided on the Certificate of Analysis (CoA) accompanying the product, general best practices for deuterated compounds and hydroxylated metabolites of antipsychotics suggest the following:
-
Temperature: Refrigeration at 2°C to 8°C is recommended for long-term storage. Some suppliers may ship the product at room temperature, but it is advisable to transfer it to refrigerated conditions upon receipt.[1]
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation and isotopic exchange.
-
Moisture: Keep the container tightly sealed to protect it from moisture.
Q2: How should I store solutions of this compound?
A2: A study on the simultaneous quantification of loxapine and its metabolites, including 7-hydroxyloxapine, in human plasma demonstrated stability for up to 260 days when stored at -20°C.[2] For stock solutions prepared in organic solvents, it is recommended to store them at -20°C or colder in tightly sealed vials to prevent evaporation and degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on the structure of loxapine and related compounds, potential degradation pathways could include:
-
Oxidation: The hydroxyl group and the piperazine ring are susceptible to oxidation. The metabolism of antipsychotics often involves cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions.[3]
-
Hydrolysis: Although loxapine succinate has shown some resistance to thermal and photolytic degradation, it can degrade under acidic and alkaline conditions. The ester linkage in the succinate salt is susceptible to hydrolysis. While this compound itself does not have an ester linkage, other parts of the molecule could be susceptible to hydrolysis under strong pH conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in complex organic molecules.
Q4: I have observed unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to several factors:
-
Degradation Products: If the compound has been stored improperly, degradation products may be present. Review the storage conditions and handling procedures.
-
Contamination: The sample may have been contaminated during preparation or handling. Ensure all glassware and solvents are clean.
-
Isotopic Exchange: While less common for deuterium on a piperazine ring, there is a small possibility of H-D exchange if the compound is exposed to acidic or basic conditions, or stored in a protic solvent for an extended period.
-
Impurities from Synthesis: The unexpected peaks could be impurities from the manufacturing process. Please refer to the Certificate of Analysis for a list of known impurities.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Degradation Peaks
Symptoms:
-
Lower than expected peak area for this compound in your analytical run.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the physical appearance of the solid material (e.g., color change).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the compound has been consistently stored at the recommended temperature (2-8°C for solid, ≤ -20°C for solutions). If temperature excursions have occurred, the compound may have degraded. |
| Exposure to Light | Ensure the compound has been stored in a light-protected container. If not, photodegradation may have occurred. |
| Exposure to Air/Moisture | Check if the container was tightly sealed and if it was handled under an inert atmosphere. Oxidation and hydrolysis can occur upon exposure to air and moisture. |
| Contaminated Solvent | If the compound is in solution, analyze the solvent alone to check for impurities. |
Issue 2: Inconsistent Analytical Results
Symptoms:
-
Poor reproducibility of peak areas or retention times between injections.
-
Drifting baseline in the chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Preparation Inconsistency | Review the sample preparation protocol to ensure consistency in dilutions and handling. |
| Instability in Solution | If the compound is degrading in the analytical solvent, prepare fresh solutions immediately before analysis. Consider using a different, more inert solvent if possible. |
| LC-MS/MS System Issues | Troubleshoot the analytical instrument, including checking for leaks, ensuring proper column equilibration, and verifying mobile phase composition. |
Experimental Protocols
Protocol 1: Solid-State Stability Testing (Forced Degradation)
This protocol is a general guideline for performing forced degradation studies on solid this compound to understand its intrinsic stability.
Objective: To evaluate the stability of solid this compound under various stress conditions.
Materials:
-
This compound solid
-
Calibrated stability chambers/ovens
-
Amber glass vials
-
Desiccator
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Initial Analysis: Accurately weigh a sample of this compound and perform an initial analysis (e.g., by HPLC-UV or LC-MS/MS) to determine its initial purity and impurity profile.
-
Stress Conditions:
-
Thermal Stress: Place accurately weighed samples in amber vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Humidity Stress: Place samples in a stability chamber with controlled humidity (e.g., 40°C/75% RH) for a defined period.
-
Photostability: Expose samples to a calibrated light source (e.g., ICH option 1 or 2) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
Oxidative Stress: Expose the solid sample to an oxygen-rich atmosphere or place it in a desiccator containing an oxidizing agent (use with extreme caution and appropriate safety measures).
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4 weeks).
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the initial sample. Quantify the decrease in the main peak and the formation of any degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere |
| Solid | 2°C to 8°C | Required | Inert (e.g., Argon, Nitrogen) |
| Solution | ≤ -20°C | Required | Tightly Sealed Vial |
Table 2: Hypothetical Forced Degradation Study Results for this compound (Illustrative Example)
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Initial | 0 | 99.8 | <0.1 | <0.1 |
| 60°C | 4 weeks | 98.5 | 0.8 | 0.5 |
| 40°C/75% RH | 4 weeks | 97.2 | 1.5 | 0.9 |
| Light Exposure | 1.2 million lux hours | 99.5 | 0.2 | 0.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Visualizations
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
Caption: Key storage and degradation factors for this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
minimizing ion suppression with 7-Hydroxy Loxapine-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using 7-Hydroxy Loxapine-d8 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a stable isotope-labeled (SIL) internal standard for 7-Hydroxy Loxapine. It is chemically identical to the analyte of interest but has eight deuterium atoms, making it heavier. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, it is added to samples at a known concentration to correct for variability during sample preparation, injection, and ionization.[1][2] Using a SIL internal standard is the best practice to compensate for matrix effects, including ion suppression, as it behaves nearly identically to the analyte during the analytical process.[1][2][3]
Q2: What is ion suppression and how can it affect my results?
A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][3][4][5] This competition for ionization can lead to a decreased signal intensity for your analyte and internal standard, potentially causing:
-
Reduced assay sensitivity and higher limits of quantification (LOQ).[5]
-
False negative results if the suppression is severe.[1]
Q3: We are using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A3: Ideally, yes. A stable isotope-labeled internal standard should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[3][6] However, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[7][8] If this compound does not perfectly co-elute with 7-Hydroxy Loxapine, they may be affected differently by interfering matrix components, leading to inaccurate results.[6] Using ¹³C-labeled internal standards can sometimes minimize this retention time shift.[7]
Q4: How can I determine if ion suppression is occurring in my 7-Hydroxy Loxapine assay?
A4: A common method to assess ion suppression is to compare the peak area of this compound in a sample matrix that has been extracted and then spiked with the standard (post-extraction spike) to the peak area of the standard in a clean solvent.[1] A significantly lower response in the matrix sample indicates the presence of ion suppression. Another technique is post-column infusion, where a constant flow of the analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A drop in the signal when a blank matrix sample is injected indicates the retention time at which ion suppression occurs.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Problem: Poor Signal or High Variability in this compound Response
Possible Cause 1: Co-elution of Matrix Components
Endogenous compounds in biological matrices, such as phospholipids, salts, and proteins, are common causes of ion suppression.[9][10]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the clean-up procedure to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts and phospholipids.[9] A validated method for 7-Hydroxy Loxapine analysis in human plasma successfully utilized micro-elution SPE.[11][12]
-
Liquid-Liquid Extraction (LLE): Can also be effective in removing interfering substances.[9]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all sources of ion suppression.[13]
-
-
Optimize Chromatography: Adjust the chromatographic conditions to separate 7-Hydroxy Loxapine and its internal standard from the regions of ion suppression.
-
Modify the mobile phase gradient to improve the resolution between the analytes and interfering peaks.[3]
-
Consider a different stationary phase that provides alternative selectivity.
-
-
dot
Possible Cause 2: Incomplete Co-elution of Analyte and Internal Standard
As mentioned, deuterated standards can sometimes separate from the native analyte.
-
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of 7-Hydroxy Loxapine and this compound to visually inspect for any separation.
-
Adjust Chromatography: If separation is observed, try a less efficient column or modify the mobile phase to ensure complete peak overlap.[6] The goal is for both compounds to experience the exact same matrix effects.[6]
-
Possible Cause 3: High Analyte Concentration
At high concentrations (>10⁻⁵ M), the electrospray ionization (ESI) response can become non-linear, leading to signal suppression.[1][9]
-
Troubleshooting Steps:
Possible Cause 4: Mobile Phase Additives
Non-volatile mobile phase additives, such as trifluoroacetic acid (TFA), can cause ion suppression.
-
Troubleshooting Steps:
dot
Experimental Protocols
Validated LC-MS/MS Method for 7-Hydroxy Loxapine in Human Plasma
The following is a summary of a validated experimental protocol for the quantification of Loxapine and its metabolites, including 7-Hydroxy Loxapine.[11][12]
Sample Preparation (Micro-elution Solid Phase Extraction)
-
To 100 µL of human plasma, add the internal standard solution (containing this compound).
-
Perform a micro-elution solid-phase extraction.
-
Analyze the resulting extracts using LC-MS/MS.
Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, likely with a volatile acidic modifier like formic acid.
Mass Spectrometry
-
System: Tandem mass spectrometer.
-
Ionization: Positive ion mode using a turbo-ionspray interface.
-
Detection: Selected Reaction Monitoring (SRM).
Quantitative Data Summary
The following tables summarize the performance of a validated method for the analysis of 7-Hydroxy Loxapine and other Loxapine metabolites in human plasma.[11]
Table 1: Method Calibration Range
| Analyte | Calibration Curve Range (ng/mL) | Regression Model |
| 7-Hydroxy Loxapine | 0.0500 - 50.0 | 1/x² weighted linear regression |
Table 2: Inter-day Precision and Accuracy
| Analyte | Quality Control Concentration (ng/mL) | Precision (%CV) | Accuracy (% of Nominal) |
| 7-Hydroxy Loxapine | LLOQ (0.0500) | 0.0 - 13.8 | 86.4 - 109.3 |
| Low | 0.0 - 13.8 | 86.4 - 109.3 | |
| Medium | 0.0 - 13.8 | 86.4 - 109.3 | |
| High | 0.0 - 13.8 | 86.4 - 109.3 |
Table 3: Extraction Recovery
| Analyte | Extraction Recovery (%) |
| 7-Hydroxy Loxapine | > 80% |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
calibration curve issues with 7-Hydroxy Loxapine-d8
Welcome to the technical support center for 7-Hydroxy Loxapine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in analytical experiments, particularly focusing on calibration curve issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 7-Hydroxy Loxapine using this compound as an internal standard.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for 7-Hydroxy Loxapine using this compound as an internal standard is not linear. What are the possible causes and solutions?
Answer:
Non-linearity in your calibration curve can arise from several factors, from sample preparation to data analysis. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Inaccurate Standard Preparation | - Verify the concentration of your stock solutions. - Prepare fresh calibration standards. - Ensure accurate serial dilutions. |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient to ensure good peak shape and resolution. - Check for co-elution of interfering peaks from the matrix. |
| Matrix Effects | - Perform a matrix effect evaluation by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample. - If significant matrix effects are observed, improve the sample clean-up procedure (see Experimental Protocols section). |
| Detector Saturation | - If the curve is flattening at higher concentrations, the detector may be saturated. - Dilute the upper-level calibration standards and re-inject. |
| Inappropriate Regression Model | - While a linear, 1/x² weighted regression is common, your data may fit a different model better (e.g., quadratic). Evaluate different regression models.[1] |
Issue 2: High Variability in Internal Standard Response
Question: The peak area of my internal standard, this compound, is highly variable across my calibration standards and samples. Why is this happening and how can I fix it?
Answer:
Consistent internal standard response is crucial for accurate quantification. Variability can be introduced at multiple stages of the analytical process.
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard into all samples and standards. - Automate the liquid handling steps if possible to reduce human error. |
| Degradation of Internal Standard | - Verify the stability of this compound in your stock solution and in the final extracted samples.[1] - Prepare fresh internal standard working solutions. |
| Differential Matrix Effects | - Even with a deuterated internal standard, matrix components can sometimes affect the analyte and internal standard differently, especially if they are not perfectly co-eluting.[2] - Optimize chromatography to ensure complete co-elution of 7-Hydroxy Loxapine and this compound. |
| Ion Suppression or Enhancement | - Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression or enhancement. - Adjust chromatographic conditions to move the elution of the analyte and internal standard away from these regions. |
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Question: I am observing a slight separation between the peaks of 7-Hydroxy Loxapine and this compound. Is this a problem and what can I do about it?
Answer:
A slight chromatographic shift between a deuterated internal standard and the analyte is a known phenomenon and can lead to quantification errors if not addressed.
Troubleshooting Workflow for Chromatographic Separation
Caption: Troubleshooting workflow for addressing chromatographic separation.
| Potential Cause | Recommended Troubleshooting Steps |
| Isotope Effect | Deuterium atoms can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time compared to the non-deuterated analyte. This is a common occurrence. |
| Impact on Quantitation | If the analyte and internal standard elute at slightly different times, they may be affected differently by matrix-induced ion suppression or enhancement, leading to inaccurate results. |
| Solution | The goal is to achieve co-elution. This can often be accomplished by: - Modifying the mobile phase: A slight adjustment in the percentage of organic solvent or the pH can alter the retention times. - Adjusting the gradient: A shallower gradient can sometimes improve the co-elution of closely related compounds. - Trying a different column: A column with a different stationary phase chemistry may provide the necessary selectivity to ensure co-elution. |
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Loxapine?
A1: Loxapine is extensively metabolized in the liver. The main metabolic pathways include N-demethylation to form amoxapine, and hydroxylation to form 7-Hydroxy Loxapine and 8-Hydroxy Loxapine.[3][4] These metabolites can be further metabolized.[5]
Loxapine Metabolic Pathway
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for 7-Hydroxy Loxapine Utilizing 7-Hydroxy Loxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent bioanalytical methods for the quantification of 7-Hydroxy Loxapine in human plasma, employing 7-Hydroxy Loxapine-d8 as an internal standard. The methodologies discussed are Solid-Phase Extraction (SPE) and Protein Precipitation, both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for obtaining accurate and reliable data in pharmacokinetic studies and clinical trials.
Data Presentation: A Side-by-Side Comparison
The performance of each method was validated across several key parameters to ensure reliability and robustness. The following table summarizes the quantitative data obtained from these validation studies.
| Validation Parameter | Solid-Phase Extraction (SPE) Method | Protein Precipitation Method |
| Linearity Range | 0.0500 - 50.0 ng/mL | 0.100 - 25.0 ng/mL |
| Accuracy (% Nominal) | ± 13% | ± 13% |
| Intra-Assay Precision (% CV) | < 15% | < 15% |
| Inter-Assay Precision (% CV) | < 10% | < 10% |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | 0.100 ng/mL |
| Extraction Recovery | > 80% | Not explicitly stated, but sufficient for validation |
Experimental Protocols
Detailed methodologies for both the Solid-Phase Extraction and Protein Precipitation techniques are provided below. These protocols are based on established and validated methods for the analysis of 7-Hydroxy Loxapine and its metabolites in human plasma.[1][2][3]
Method 1: Cation-Exchange Solid-Phase Extraction (SPE)
This method offers a more rigorous clean-up of the plasma sample, leading to a lower limit of quantification and potentially reduced matrix effects.
Materials:
-
Human K2EDTA plasma
-
7-Hydroxy Loxapine and this compound reference standards
-
Cation-exchange SPE cartridges
-
Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (HPLC grade)
-
Reagent grade water
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (this compound in methanol).
-
SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) followed by methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Method 2: Protein Precipitation
This method is faster and less expensive than SPE, making it suitable for high-throughput analysis, though it may be more susceptible to matrix effects.
Materials:
-
Human K2EDTA plasma
-
7-Hydroxy Loxapine and this compound reference standards
-
Acetonitrile or Methanol (ice-cold)
-
Reagent grade water
Procedure:
-
Sample Preparation: To a polypropylene tube, add 100 µL of human plasma and the internal standard solution (this compound in methanol).
-
Precipitation: Add a sufficient volume of ice-cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the key performance characteristics of the two methods.
References
Unveiling Superior Analytical Performance: A Comparative Guide to 7-Hydroxy Loxapine-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of loxapine and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of the analytical performance of 7-Hydroxy Loxapine-d8 against other potential alternatives, supported by experimental data and detailed methodologies. The evidence strongly supports the use of a deuterated internal standard for enhanced precision and accuracy in demanding bioanalytical applications.
Executive Summary
The quantification of 7-Hydroxy Loxapine, a primary active metabolite of the antipsychotic drug loxapine, is crucial for pharmacokinetic and toxicokinetic studies. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized for its ability to compensate for variability during sample preparation and analysis, thereby ensuring the highest quality data. While other compounds, like clozapine, have been utilized as internal standards in broader antipsychotic panels, the superior performance of a deuterated analog is well-documented. This guide will delve into the specifics of this performance advantage.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the analytical performance of a validated LC-MS/MS method for 7-Hydroxy Loxapine utilizing this compound as the internal standard. While a direct comparative study using an alternative internal standard under identical conditions is not available in the literature, the data presented below for this compound from a validated method serves as a benchmark for high-performance bioanalysis[1]. A separate study utilizing clozapine as an internal standard for the analysis of various antipsychotics provides some performance context for a non-deuterated alternative[2].
| Performance Metric | This compound (for 7-Hydroxy Loxapine)[1] | Clozapine (for Clozapine and other antipsychotics)[2] |
| Linearity (Range) | 0.050 - 50.0 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated for each analyte, but linearity was established. |
| Accuracy (% Bias) | 86.4% to 109.3% of nominal | 92% to 113% for clozapine and norclozapine |
| Precision (CV%) | Intra-assay: < 15% Inter-assay: < 10% | Intra-day: < 9% for clozapine and norclozapine Inter-day: < 10% for clozapine and norclozapine |
| Recovery | > 80% | > 91% for clozapine and its metabolites |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 50 ng/mL for norclozapine, 100 ng/mL for clozapine |
Note: The data presented for Clozapine is for the analysis of clozapine and its metabolites and is provided for general comparison of a non-deuterated internal standard's performance in a similar analytical context. The superior LLOQ achieved with the this compound method highlights the sensitivity benefits of using a deuterated internal standard.
The Deuterated Advantage: Why this compound Excels
The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative LC-MS/MS for several key reasons[3][4]:
-
Physicochemical Similarity: this compound is chemically identical to the analyte, 7-Hydroxy Loxapine, with the only difference being the presence of deuterium atoms. This ensures that it behaves identically during sample extraction, chromatography, and ionization, providing the most accurate compensation for any variations in these steps.
-
Reduced Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a more reliable normalization of the signal[4][5].
-
Improved Precision and Accuracy: By effectively correcting for variations throughout the analytical process, deuterated internal standards lead to significantly better precision and accuracy, which is critical for regulated bioanalysis[6].
While non-deuterated internal standards like clozapine can be used, they may not perfectly mimic the behavior of 7-Hydroxy Loxapine during analysis, potentially leading to less accurate results, especially in the presence of significant matrix effects or extraction variability.
Experimental Protocols
Key Experiment: Validated LC-MS/MS Method for 7-Hydroxy Loxapine in Human Plasma using this compound[1]
This section details the methodology for a robust and sensitive LC-MS/MS assay for the simultaneous quantification of loxapine, amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and loxapine N-oxide in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A cation-exchange solid-phase extraction was employed to isolate the analytes from the plasma matrix.
Caption: Solid-Phase Extraction Workflow.
2. LC-MS/MS Analysis
The analysis was performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column was used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) was employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode was utilized.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the specific detection and quantification of 7-Hydroxy Loxapine and its deuterated internal standard. The precursor and product ion transitions would be specific to each molecule.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The presented data and established analytical principles strongly advocate for the use of this compound as the internal standard of choice for the quantitative analysis of 7-Hydroxy Loxapine in biological matrices. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data essential for regulatory submissions and critical research decisions. While alternative internal standards may be employed, the use of a stable isotope-labeled analog like this compound represents the pinnacle of bioanalytical rigor and performance.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. myadlm.org [myadlm.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Bioanalytical Validation of 7-Hydroxy Loxapine using 7-Hydroxy Loxapine-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of loxapine and its metabolites, the precise and accurate quantification of 7-Hydroxy Loxapine is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of a validated bioanalytical method for 7-Hydroxy Loxapine utilizing its deuterated internal standard, 7-Hydroxy Loxapine-d8. The guide details the performance characteristics of the recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and presents a comparison with an alternative approach.
Method Performance Comparison
The selection of an appropriate bioanalytical method is paramount for generating reliable data in regulated clinical and preclinical studies. The following tables summarize the quantitative performance of a validated LC-MS/MS method using this compound as the internal standard against a similar method employing a different internal standard.
Table 1: Performance Characteristics of LC-MS/MS Method for 7-Hydroxy Loxapine
| Parameter | Method using this compound (Expected Performance) | Alternative Method (Loxapine-d3 as Internal Standard)[1] |
| Linearity Range | 0.050 - 50.0 ng/mL | 0.050 - 50.0 ng/mL |
| Accuracy (% Bias) | Within ±15% | 86.4% to 109.3% of nominal |
| Precision (% RSD) | ≤15% | 0.0% to 13.8% |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 0.050 ng/mL |
| Extraction Recovery | >80% | >80% |
Note: The performance data for the method using this compound is based on expected outcomes for a stable isotope-labeled internal standard, which typically mirrors the performance of methods with similar analytes and deuterated standards.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the LC-MS/MS method for the quantification of 7-Hydroxy Loxapine.
Recommended Method: LC-MS/MS with this compound
This method employs a robust and sensitive approach for the quantification of 7-Hydroxy Loxapine in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract 7-Hydroxy Loxapine and the internal standard from plasma and remove potential interferences.
-
Procedure:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform a micro-elution solid-phase extraction (SPE).[1]
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate 7-Hydroxy Loxapine from other components and quantify it using mass spectrometry.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
The specific precursor-to-product ion transitions for both 7-Hydroxy Loxapine and this compound are monitored.
-
-
Alternative Method: LC-MS/MS with Loxapine-d3
A validated method for the simultaneous quantification of loxapine, 7-hydroxyloxapine, and other metabolites has been reported using loxapine-d3 as an internal standard.[1] The sample preparation and analytical conditions are similar to the recommended method, with the key difference being the internal standard used.
Experimental Workflow
The following diagram illustrates the key steps involved in the bioanalytical method validation for 7-Hydroxy Loxapine.
Signaling Pathway (Illustrative)
While not a signaling pathway in the traditional sense, the logical flow of sample processing and analysis can be visualized to understand the relationship between the different stages.
References
A Comparative Guide to Inter-Laboratory Loxapine Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of Loxapine Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of loxapine and its metabolites. The data is compiled from various published studies, providing a comparative overview of linearity, precision, accuracy, and recovery across different laboratories and techniques.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| LC-MS/MS | Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine, Loxapine N-oxide | Human Plasma | 0.0500 - 50.0 | < 15 | < 10 | ±13 | > 80 | [1][2][3] |
| LC-MS/MS | Loxapine, Loxapine N-oxide, Amoxapine, 8-OH-Loxapine, 7-OH-Loxapine | Human Plasma | 0.0500 - 50.0 | 0.0 - 13.8 | 0.0 - 13.8 | 86.4 - 109.3 | > 80 | [4][5] |
| HPLC-UV | Loxapine Succinate | - | 0.1 - 100 µg/mL | - | - | - | - | [6] |
| RP-HPLC | Loxapine | Capsule Dosage Form | 10 - 100 µg/mL | - | - | - | - | [7] |
| RP-HPLC | Loxapine Succinate | Capsule Dosage Form | - | - | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the quantification of loxapine and its metabolites using LC-MS/MS, a widely employed technique.
LC-MS/MS Method for Loxapine and Metabolites in Human Plasma[1][3][4][5]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) for Loxapine, Amoxapine, 7-OH-Loxapine, and 8-OH-Loxapine: Cation-exchange SPE cartridges are used to extract the analytes from human K2EDTA plasma.[1][3]
-
Protein Precipitation for Loxapine N-oxide: An organic solvent is used to precipitate plasma proteins for the quantification of Loxapine N-oxide.[1][3]
-
Micro-elution Solid Phase Extraction (SPE): 100µL of plasma is extracted using micro-elution SPE.[4][5]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column is typically used.[6][8]
-
Mobile Phase: A gradient of aqueous and organic solvents, often containing a modifier like formic acid or triethylamine, is employed. For example, acetonitrile and water with 0.3% triethylamine at pH 3.0 (40:60 v/v).[6][8]
-
Injection Volume: 10 µL.[6]
-
-
Mass Spectrometric Conditions:
Visualizations
Metabolic Pathway of Loxapine
Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include N-demethylation, hydroxylation, and N-oxidation.[9][10]
Caption: Metabolic pathways of loxapine.
General Workflow for Loxapine Quantification
The following diagram illustrates a typical experimental workflow for the quantification of loxapine and its metabolites in a research or clinical laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of RP-HPLC method for loxapine in capsule dosage form | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Analytical Edge: A Comparative Guide to Internal Standards for 7-Hydroxy Loxapine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of loxapine and its metabolites, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of the accuracy and precision of 7-Hydroxy Loxapine-d8, a deuterated internal standard, against a common structural analog alternative, clozapine, for the quantification of 7-hydroxyloxapine in biological matrices.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. By closely mimicking the physicochemical properties of the analyte, SIL internal standards can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to superior accuracy and precision. This guide presents experimental data from validated bioanalytical methods to illustrate the performance differences between a deuterated internal standard and a structural analog.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the accuracy and precision data from two distinct validated bioanalytical methods for the quantification of loxapine and its metabolites, including 7-hydroxyloxapine. Method A represents a modern LC-MS/MS method utilizing a deuterated internal standard, while Method B employs an HPLC-UV method with a structural analog internal standard (clozapine).
Table 1: Accuracy Data Comparison
| Analyte | Method A (LC-MS/MS with Deuterated IS)[1] | Method B (HPLC-UV with Clozapine IS)[2] |
| 7-Hydroxyloxapine | 86.4% to 109.3% of nominal | Not explicitly reported for 7-hydroxyloxapine |
| Loxapine | 86.4% to 109.3% of nominal | Not explicitly reported |
| Amoxapine | 86.4% to 109.3% of nominal | Not explicitly reported |
| Overall Method Accuracy | Within ±15% of nominal value | Within-day: Not specified, Between-day: Not specified |
Table 2: Precision Data Comparison
| Analyte | Method A (LC-MS/MS with Deuterated IS)[1] | Method B (HPLC-UV with Clozapine IS)[2] |
| 7-Hydroxyloxapine | Between-run precision: 0.0% to 13.8% | Not explicitly reported for 7-hydroxyloxapine |
| Loxapine | Between-run precision: 0.0% to 13.8% | Not explicitly reported |
| Amoxapine | Between-run precision: 0.0% to 13.8% | Not explicitly reported |
| Overall Method Precision | ≤15% RSD | Within-day: 2.7% to 6.5%, Between-day: 0.9% to 20.2% |
Note: Method B data is for a method quantifying loxapine and metabolites, with clozapine as the internal standard. Specific performance for 7-hydroxyloxapine was not detailed. The data for Method A is for a comprehensive validation of loxapine and four of its metabolites, including 7-hydroxyloxapine.
Experimental Protocols
Method A: LC-MS/MS with a Deuterated Internal Standard (Based on Meng et al., 2017)[1]
This method describes a validated procedure for the simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine in human plasma. It is representative of a modern bioanalytical workflow where an ideal internal standard like this compound would be employed.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound in methanol).
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column for analyte separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium formate in water and acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of the precursor and product ions for 7-hydroxyloxapine and its deuterated internal standard.
3. Quantification:
-
The concentration of 7-hydroxyloxapine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Method B: HPLC-UV with a Structural Analog Internal Standard (Clozapine)[2]
This method outlines the quantification of loxapine and its metabolites using a structural analog internal standard.
1. Sample Preparation:
-
To a plasma sample, add the internal standard, clozapine.
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of buffer and organic solvent.
-
Detection: UV absorbance at a specified wavelength.
3. Quantification:
-
Quantification is based on the peak height or area ratio of the analyte to the internal standard relative to a calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the processes and the rationale behind the use of internal standards, the following diagrams are provided.
Conclusion
The presented data and established principles of bioanalytical chemistry strongly support the use of a deuterated internal standard, such as this compound, for the accurate and precise quantification of 7-hydroxyloxapine. While a structural analog like clozapine can be employed, particularly in less demanding applications or when a deuterated standard is unavailable, it is unlikely to provide the same level of reliability. The near-identical behavior of a deuterated internal standard to its corresponding analyte during the analytical process makes it the superior choice for robust and defensible bioanalytical data, which is critical in research and drug development.
References
The Gold Standard for Loxapine Bioanalysis: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of loxapine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of analytical methods for loxapine quantification, highlighting the distinct advantages of employing a stable isotope-labeled (SIL) internal standard over other alternatives. Supported by experimental data, this guide will demonstrate why SILs are considered the gold standard in quantitative bioanalysis.
The use of a stable isotope-labeled internal standard, such as deuterated loxapine (loxapine-d3), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the precision and accuracy of loxapine quantification in complex biological matrices.[1][2] Unlike structural analog internal standards, which may exhibit different physicochemical properties, SILs co-elute with the analyte and experience similar ionization effects, thereby providing superior correction for variations during sample preparation and analysis.[3]
Unveiling the Superiority: Performance Data at a Glance
The following table summarizes the performance characteristics of loxapine quantification methods using a stable isotope-labeled internal standard versus a non-isotope labeled (structural analog) internal standard. The data clearly illustrates the enhanced performance achieved with the use of a SIL.
| Performance Metric | Method with Stable Isotope-Labeled Standard (Loxapine-d3) | Method with Non-Isotope Labeled Standard (Clozapine) |
| Linearity (Concentration Range) | 5-2500 ng/mL | 25-800 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was established |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 25 ng/mL |
| Intra-day Precision (%CV) | < 11.60% | Not explicitly stated |
| Inter-day Precision (%CV) | < 11.60% | Not explicitly stated |
| Accuracy (% Recovery) | < 1.66% (relative error) | Not explicitly stated |
| Overall Precision (%CV) | ~6% | 2.7% to 6.5% (within-day), 0.9% to 20.2% (between-day) |
The Engine of Analysis: Experimental Protocols
To provide a clear understanding of the methodologies behind the data, detailed experimental protocols for loxapine quantification are outlined below.
Experimental Protocol 1: Loxapine Quantification using a Stable Isotope-Labeled Internal Standard (Loxapine-d3) by LC-MS/MS
This protocol is a synthesized representation based on validated methods for the quantification of antipsychotics using stable isotope dilution techniques.
1. Sample Preparation:
- To 100 µL of human plasma, add 25 µL of the internal standard working solution (Loxapine-d3, 100 ng/mL in methanol).
- Vortex for 30 seconds.
- Add 500 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 Series HPLC or equivalent.
- Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Loxapine: Precursor ion > Product ion (specific m/z values to be optimized).
- Loxapine-d3: Precursor ion > Product ion (specific m/z values to be optimized).
Experimental Protocol 2: Loxapine Quantification using a Non-Isotope Labeled Internal Standard (Clozapine) by HPLC-UV
This protocol is based on established methods for the analysis of loxapine using a structural analog as an internal standard.
1. Sample Preparation:
- To 500 µL of plasma, add 50 µL of the internal standard working solution (Clozapine, 1 µg/mL in methanol).
- Add 200 µL of 1M sodium hydroxide and 5 mL of a hexane/isoamyl alcohol (99:1, v/v) extraction solvent.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
- HPLC System: Standard HPLC system with a UV detector.
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in an isocratic elution.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 µL.
- Detection: UV at a specified wavelength (e.g., 254 nm).
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the loxapine signaling pathway and the analytical workflow.
References
A Guide to 7-Hydroxy Loxapine-d8 for Incurred Sample Reanalysis in Bioanalytical Studies
In the rigorous landscape of drug development, the reliability and reproducibility of bioanalytical methods are paramount. Incurred sample reanalysis (ISR) serves as a critical validation step, ensuring that the measured concentrations of an analyte in study samples are accurate and reproducible. The choice of an appropriate internal standard is fundamental to the success of ISR. This guide provides a comprehensive comparison of 7-Hydroxy Loxapine-d8 as a stable isotope-labeled internal standard (SIL-IS) against potential alternatives for the bioanalysis of 7-Hydroxy Loxapine, supported by experimental data and detailed protocols.
The Superiority of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard.[1][2][3] These standards, which have a stable heavy isotope (e.g., deuterium, ¹³C, ¹⁵N) incorporated into their structure, are chemically identical to the analyte of interest. This ensures they co-elute with the analyte and exhibit similar behavior during sample extraction, chromatography, and ionization.[1] Consequently, they can effectively compensate for variability in the analytical process, including matrix effects, which are a common source of error in bioanalysis.[3][4]
While structural analogs (non-isotopically labeled compounds with similar chemical structures) can be used as internal standards, they may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[2][5] This can lead to less accurate and precise results. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, highlighting their importance in regulatory acceptance.[3]
Performance of a Validated LC-MS/MS Method Using a Deuterated Internal Standard
A validated LC-MS/MS method for the simultaneous quantification of loxapine and its four metabolites, including 7-hydroxyloxapine, in human plasma has demonstrated the robustness of using a deuterated internal standard.[6][7] While this study did not directly compare this compound with a non-deuterated analog in a head-to-head ISR, the validation data for the overall method, which successfully included ISR, underscores the performance achievable with a SIL-IS. The method was validated over a calibration curve range of 0.0500–50.0 ng/mL for all analytes.[6]
Table 1: Performance Data of a Validated LC-MS/MS Method for 7-Hydroxy Loxapine using a Deuterated Internal Standard
| Parameter | Performance Metric | Result for 7-Hydroxy Loxapine |
| Accuracy | Between-run accuracy at LLOQ (0.0500 ng/mL) | 86.4% to 109.3% of nominal |
| Between-run accuracy at other concentrations | Within ±15% of nominal | |
| Precision | Between-run precision (CV%) at LLOQ | ≤13.8% |
| Between-run precision (CV%) at other concentrations | ≤13.8% | |
| Recovery | Extraction Recovery | >80% |
| Stability | Long-term stability in human plasma at -20°C | Up to 260 days |
Data sourced from a study that successfully executed incurred sample reanalysis (ISR) testing.[6][7]
Experimental Protocol for Incurred Sample Reanalysis (ISR)
The following is a detailed methodology for conducting ISR for 7-Hydroxy Loxapine in a clinical study, based on regulatory guidelines and published methods.[6]
1. Sample Selection:
-
Select a subset of study samples for reanalysis. The number of samples should be sufficient to provide confidence in the reproducibility of the method.
-
Samples should be selected from various subjects and should cover the range of concentrations observed in the study.
2. Sample Preparation (Micro-elution Solid Phase Extraction):
-
Thaw incurred plasma samples (100 µL) at room temperature.
-
Add the internal standard solution (this compound) to each sample.
-
Vortex mix the samples.
-
Load the samples onto a micro-elution solid-phase extraction (SPE) plate.
-
Wash the SPE plate to remove interfering substances.
-
Elute the analyte and internal standard from the SPE plate.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated reversed-phase LC-MS/MS method with a turbo-ionspray interface in positive ionization mode.
-
Use selected reaction monitoring (SRM) to detect and quantify 7-Hydroxy Loxapine and this compound.
4. Data Analysis and Acceptance Criteria:
-
Calculate the concentration of 7-Hydroxy Loxapine in the reanalyzed samples using the calibration curve from the original analysis.
-
Compare the results of the ISR with the original analytical results.
-
The acceptance criterion is typically that for at least two-thirds of the reanalyzed samples, the percentage difference between the original and the reanalyzed concentration should be within ±20% of their mean.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams illustrate the key processes in the bioanalysis of 7-Hydroxy Loxapine and the ISR workflow.
Caption: Bioanalytical workflow for 7-Hydroxy Loxapine.
Caption: Incurred Sample Reanalysis (ISR) decision workflow.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. eijppr.com [eijppr.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Loxapine: The Impact of 7-Hydroxy Loxapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of loxapine and its metabolites, focusing on the pivotal role of a stable isotope-labeled internal standard, 7-Hydroxy Loxapine-d8. While direct head-to-head experimental data from a single study is not publicly available, this document synthesizes established principles of bioanalytical chemistry and representative data from validated methods to illustrate the advantages of using a deuterated internal standard.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is essential for achieving accurate and precise results.[1] An IS is a compound with a chemical structure very similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its purpose is to correct for variability that can be introduced during the analytical workflow.[1]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds (e.g., this compound), are considered the "gold standard" in bioanalysis.[2][3] Because they are nearly identical to the analyte, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for:
-
Matrix Effects: Variations in ionization efficiency caused by other components in the biological sample (e.g., plasma, urine).[1][2]
-
Sample Preparation Variability: Inconsistencies in recovery during extraction steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
-
Instrumental Drift: Minor fluctuations in instrument sensitivity or injection volume over the course of an analytical run.[1]
Quantification without a co-eluting SIL-IS (e.g., using a structural analogue that separates chromatographically or relying on external calibration) is more susceptible to these sources of error, potentially leading to lower precision and accuracy.
Data Presentation: A Principle-Based Comparison
The following table presents representative performance characteristics for a typical validated LC-MS/MS bioanalytical method. The data for the method "With this compound" is synthesized from published high-quality assays.[4][5][6] The performance for the hypothetical method "Without a Deuterated IS" illustrates the potential compromises in data quality based on established analytical principles.[1][2]
Disclaimer: This table is illustrative and intended to demonstrate the principles of using a stable isotope-labeled internal standard. The values are representative of typical outcomes and are not from a direct, single comparative experiment.
| Validation Parameter | Method with this compound (Analyte: 7-OH Loxapine) | Hypothetical Method Without Deuterated IS (e.g., Analogue IS or External Standard) | Regulatory Acceptance Criteria[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[4][5] | Potentially Higher (e.g., 0.100 ng/mL) | - |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.990 | Not explicitly defined, but >0.99 is typical |
| Intra-Assay Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (% CV) | < 10% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% of nominal | Within ± 15% of nominal | Within ± 15% of nominal (± 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | Potentially > 15% (uncompensated) | Not explicitly defined, but should be minimal and consistent |
| Extraction Recovery (% Overall) | Consistent and reproducible (>80%)[5] | May be more variable | Not explicitly defined, but should be consistent |
As the table illustrates, the use of a deuterated internal standard provides superior precision and a more robust defense against matrix effects, leading to higher confidence in the final reported concentrations.
Experimental Protocols
This section outlines a representative protocol for the simultaneous quantification of loxapine and its key metabolites, including 7-hydroxyloxapine, in human plasma using LC-MS/MS with this compound as the internal standard for its non-deuterated analogue.
1. Materials and Reagents:
-
Analytes: Loxapine, 7-Hydroxyloxapine, 8-Hydroxyloxapine, Amoxapine
-
Internal Standards: Loxapine-d8, This compound , 8-Hydroxyloxapine-d4, Amoxapine-d4
-
Matrix: Human plasma (K2EDTA)
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Formate, Water (HPLC-grade or higher)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (containing this compound and other relevant SIL-IS).
-
Pre-treatment: Vortex and add 200 µL of 100 mM ammonium formate buffer to precipitate proteins. Centrifuge at 4000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Conditions:
-
LC System: UHPLC system (e.g., Shimadzu, Waters)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Selected Reaction Monitoring (SRM). Example transitions:
-
7-OH Loxapine: m/z 344.1 -> 215.1
-
7-OH Loxapine-d8: m/z 352.2 -> 223.1
-
(Other analyte/IS transitions would be optimized similarly)
-
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding SIL-IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of the analytes in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for loxapine quantification.
Loxapine Signaling Pathway
Caption: Simplified signaling pathway for loxapine.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. texilajournal.com [texilajournal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Internal Standard Validation in Bioanalytical Methods: FDA, EMA, and ICH M10 Perspectives
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, ensuring compliance with regulatory guidelines is paramount. The internal standard (IS) is a cornerstone of quantitative bioanalysis, compensating for variability during sample processing and analysis. This guide provides a comparative overview of the regulatory guidelines for internal standard validation from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline, which represents a harmonized approach adopted by both the FDA and EMA.
Comparison of Key Validation Parameters for Internal Standards
A thorough validation of the internal standard is crucial to guarantee the reliability and reproducibility of bioanalytical data. The following table summarizes the key validation parameters and their corresponding acceptance criteria as stipulated by the FDA, EMA, and the harmonized ICH M10 guideline. While the FDA and EMA have their own historical guidance documents, the ICH M10 guideline is now the primary reference for bioanalytical method validation for new drug applications.[1][2][3]
| Validation Parameter | FDA (Historical Guidance) | EMA (Historical Guidance) | ICH M10 (Harmonized) |
| Selectivity | The response of the internal standard in the presence of potential interfering substances should be assessed. The IS response in blank samples should be less than 5% of the IS response in the lowest calibration standard (LLOQ).[4] | Similar to FDA, the response of the IS in blank matrix from at least six different sources should be evaluated. The interference should not be greater than 5% of the IS response at the LLOQ.[5] | In at least six independent sources of matrix, the interference at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[3][6] |
| Matrix Effect | The effect of the matrix on the ionization of the internal standard should be investigated. The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%. | The matrix factor for the internal standard should be calculated in at least six different lots of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%.[5] | The matrix effect should be assessed by analyzing replicate quality control (QC) samples at low and high concentrations in at least six different lots of matrix. The precision of the IS-normalized matrix factor should be ≤ 15%.[3] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage conditions (bench-top, freeze-thaw, long-term), should be demonstrated. The deviation of the mean response should be within ±15% of the nominal concentration. | Stability of the IS in stock and working solutions and in the biological matrix should be established. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[5] | Stability of the IS in stock and working solutions and in the biological matrix under expected storage and processing conditions must be evaluated. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3][6][7] |
| Internal Standard Response Variability | The IS response should be monitored to identify any significant variability that could impact data accuracy. Investigation is required if the IS response in a study sample deviates significantly from the mean IS response of the calibration standards and QCs in the same run.[8] | The internal standard response should be monitored. A significant difference in the IS response between study samples and calibration/QC samples may indicate a problem and should be investigated.[5] | The IS responses of the study samples should be monitored to detect any systemic variability.[9] |
| Choice of Internal Standard | A stable isotope-labeled (SIL) internal standard is preferred. If a SIL-IS is not available, a structural analog can be used. | A stable isotope-labeled internal standard is the preferred choice. If not feasible, a structural analog may be used. | The use of a stable isotope-labeled analyte as the IS is recommended whenever possible. The IS should be of high isotopic purity.[3][6] |
Detailed Experimental Protocols
To provide practical guidance, detailed methodologies for key internal standard validation experiments are outlined below.
Selectivity of the Internal Standard
Objective: To demonstrate that the internal standard signal is not affected by endogenous components in the biological matrix.
Protocol:
-
Obtain blank matrix samples from at least six individual donors.
-
Process a set of blank matrix samples without the addition of the internal standard.
-
Process another set of blank matrix samples spiked only with the internal standard at the concentration used in the assay.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking blank matrix with the analyte and the internal standard.
-
Analyze the processed samples using the bioanalytical method.
-
Compare the peak response at the retention time of the internal standard in the blank samples (with and without IS) to the peak response of the internal standard in the LLOQ sample.
Acceptance Criteria: The response at the retention time of the internal standard in the blank matrix without IS should be negligible. The response in the blank matrix with IS should be consistent across all sources, and any interfering peak in the blank matrix without IS should be less than 5% of the internal standard response in the LLOQ sample.[3][4]
Matrix Effect on the Internal Standard
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the internal standard.
Protocol:
-
Obtain blank matrix from at least six individual donors.
-
Prepare two sets of samples:
-
Set A: Spike the internal standard into the post-extraction supernatant of the blank matrix samples.
-
Set B: Prepare neat solutions of the internal standard in the reconstitution solvent at the same concentration as in Set A.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the internal standard for each matrix lot: MF = (Peak Response in Set A) / (Mean Peak Response in Set B).
-
Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[3][5]
Stability of the Internal Standard
Objective: To evaluate the stability of the internal standard under various storage and handling conditions.
Protocol for Long-Term Stability in Matrix:
-
Prepare replicate QC samples at low and high concentrations in the biological matrix and spike with the internal standard.
-
Divide the samples into aliquots for storage at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze a set of freshly prepared QC samples (time zero).
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples, thaw them under the same conditions as study samples, and analyze them along with a freshly prepared calibration curve and freshly prepared QC samples.
-
Calculate the mean concentration of the stored stability samples and compare it to the nominal concentration.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3][5][7]
Visualizing the Workflow
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of internal standard validation.
Caption: Experimental workflow for assessing the matrix effect on the internal standard.
By adhering to these regulatory guidelines and implementing robust validation protocols, researchers can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the successful development of safe and effective pharmaceuticals.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. database.ich.org [database.ich.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
Safety Operating Guide
Proper Disposal of 7-Hydroxy Loxapine-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 7-Hydroxy Loxapine-d8, a deuterated-labeled metabolite of Loxapine used in research settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds like Loxapine succinate, this compound should be regarded as toxic if swallowed and a cause of serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat |
Disposal Protocol for this compound
This compound is not classified as a federally controlled substance in the United States.[2] Therefore, its disposal does not require adherence to the stringent regulations set forth by the Drug Enforcement Administration (DEA) for controlled substances. However, due to its potential toxicity, it must be managed as a hazardous chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper) as "Hazardous Chemical Waste."
-
Do not mix this waste with non-hazardous laboratory trash or other incompatible waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date when the first waste was added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3][4]
-
Your EHS department will arrange for the final disposal of the waste through a licensed professional waste disposal company.[3]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Signaling Pathway for Regulatory Compliance
Understanding the logical flow of regulations governing chemical waste is crucial for maintaining a safe and compliant laboratory. The following diagram outlines the key regulatory considerations for the disposal of a non-controlled, hazardous pharmaceutical compound like this compound.
References
Essential Safety and Handling of 7-Hydroxy Loxapine-d8 for Researchers
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 7-Hydroxy Loxapine-d8 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles.[4][5] |
| Face shield | - | Recommended for tasks with a high risk of splashing.[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EU Directive 89/686/EEC and EN 374 | Prevents skin contact with the compound.[4][5] Gloves must be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | - | Protects skin and personal clothing from contamination. |
| Impervious clothing/coveralls | - | Recommended for larger quantities or when there is a significant risk of contamination.[1][6] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | - | Required when handling the compound as a powder outside of a containment system or when engineering controls are insufficient.[4][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
-
Compound Handling :
-
If working with a solid, handle it carefully to avoid generating dust.
-
For solutions, use a calibrated pipette or syringe to transfer the liquid.
-
Avoid direct contact with the compound at all times.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly remove and dispose of PPE to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to protect both personnel and the environment.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (contaminated gloves, wipes, etc.) | Lined, sealed, and labeled hazardous waste container | "Hazardous Waste" with the chemical name | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (solutions containing the compound) | Compatible, sealed, and labeled hazardous waste container | "Hazardous Waste" with the chemical name and approximate concentration | Dispose of through your institution's hazardous waste management program. Do not pour down the drain.[9] |
| Empty Containers | - | Deface or remove original label | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as regular lab glass or plastic.[9] |
Experimental Workflow Diagram
The following diagram outlines the logical steps for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
